molecular formula C21H40O2 B15547357 Ethyl 7(Z)-nonadecenoate

Ethyl 7(Z)-nonadecenoate

Cat. No.: B15547357
M. Wt: 324.5 g/mol
InChI Key: GRRNDZZMUVEKRZ-PFONDFGASA-N
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Description

Ethyl 7(Z)-nonadecenoate is a useful research compound. Its molecular formula is C21H40O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

ethyl (Z)-nonadec-7-enoate

InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h14-15H,3-13,16-20H2,1-2H3/b15-14-

InChI Key

GRRNDZZMUVEKRZ-PFONDFGASA-N

Origin of Product

United States

Foundational & Exploratory

Ethyl 7(Z)-nonadecenoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific and technical data for Ethyl 7(Z)-nonadecenoate. Due to the limited publicly available research on this specific compound, this document focuses on its fundamental chemical properties.

Core Compound Information

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 2692622-83-4[2]
Molecular Weight 324.54 g/mol [2]
Molecular Formula C₂₁H₄₀O₂[2]
Synonyms Ethyl (7Z)-7-nonadecenoate[2]
Purity >99%[2]
Storage Temperature Freezer[2]

Experimental Protocols and Methodologies

Currently, there is a lack of published, detailed experimental protocols specifically utilizing this compound. General laboratory procedures for handling and storing lipid compounds are recommended. For experimental use, it is advised to consult standard protocols for similar fatty acid esters and to conduct small-scale preliminary studies to determine optimal conditions.

Signaling Pathways and Biological Activity

There is no specific information available in the public domain detailing the involvement of this compound in any signaling pathways or its specific biological activities. Research into the biological effects of its parent fatty acid, 7(Z)-nonadecenoic acid, may provide insights into potential areas of investigation.

Logical Relationships

The relationship between this compound and its parent fatty acid is a fundamental concept in lipid chemistry and biochemistry. The esterification of the carboxylic acid group can affect the compound's solubility, stability, and pharmacokinetic properties.

7(Z)-Nonadecenoic Acid 7(Z)-Nonadecenoic Acid This compound This compound 7(Z)-Nonadecenoic Acid->this compound Esterification This compound->7(Z)-Nonadecenoic Acid Hydrolysis

References

Unveiling 7(Z)-Nonadecenoic Acid: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the natural sources, occurrence, and analytical methodologies for 7(Z)-nonadecenoic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper addresses the growing interest in the biological roles of uncommon fatty acids and their potential therapeutic applications.

7(Z)-Nonadecenoic acid, a monounsaturated odd-chain fatty acid with the chemical formula C19H36O2, has been identified in various natural sources, primarily within the insect kingdom where its methyl ester derivative, methyl 7(Z)-nonadecenoate, functions as an insect pheromone. While its presence is not as widespread as more common fatty acids, its specific roles in chemical communication and potential physiological effects are areas of active scientific inquiry.

Natural Occurrence and Quantitative Data

The primary documented natural source of 7(Z)-nonadecenoic acid derivatives is insects. Specifically, mthis compound has been identified as a component of insect pheromones, playing a crucial role in the mating behavior of certain species. However, quantitative data on the concentration of the free acid in various biological tissues remains limited in publicly accessible literature.

Further research is required to fully elucidate the distribution and concentration of 7(Z)-nonadecenoic acid across a broader range of organisms and tissues. The table below summarizes the current understanding of its occurrence.

Natural Source CategorySpecific Organism(s)Compound FormRoleQuantitative Data
Insects Various species (as a pheromone component)Mthis compoundPheromoneData not widely available

Experimental Protocols

The identification and quantification of 7(Z)-nonadecenoic acid in biological samples typically involve sophisticated analytical techniques. The following section details the general methodologies employed in the extraction, derivatization, and analysis of fatty acids from natural sources.

Lipid Extraction

A common method for extracting lipids, including fatty acids, from biological tissues is the Bligh and Dyer method or variations thereof.

Protocol: Modified Bligh and Dyer Lipid Extraction

  • Homogenization: A known weight of the biological sample is homogenized in a mixture of chloroform (B151607), methanol (B129727), and water (typically in a 1:2:0.8 v/v/v ratio).

  • Phase Separation: Additional chloroform and water are added to the homogenate to induce phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase.

  • Lipid Collection: The lower chloroform phase is carefully collected.

  • Solvent Evaporation: The solvent is removed from the collected lipid extract under a stream of nitrogen gas to prevent oxidation, yielding the total lipid extract.

Fatty Acid Derivatization (Transesterification)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Protocol: Acid-Catalyzed Transesterification

  • Reaction Mixture Preparation: The dried lipid extract is dissolved in a solution of methanol containing an acid catalyst, such as sulfuric acid or boron trifluoride (BF3).

  • Incubation: The mixture is heated (e.g., at 60-100°C) for a specified period (e.g., 1-2 hours) to allow for the conversion of fatty acids to FAMEs.

  • Extraction of FAMEs: After cooling, water and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) are added to the reaction mixture. The mixture is vortexed, and the upper organic phase containing the FAMEs is collected.

  • Washing and Drying: The organic phase is washed with a dilute salt solution to remove any remaining catalyst and then dried over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS: The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent (e.g., hexane) for injection into the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying individual FAMEs within a complex mixture.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A capillary column with a polar stationary phase (e.g., a biscyanopropyl polysiloxane phase) is commonly used for the separation of FAMEs, including positional and geometric isomers.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection Mode: Split or splitless injection depending on the sample concentration.

    • Temperature Program: A temperature gradient is employed to elute FAMEs based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) is most commonly used for FAME analysis.

    • Mass Analyzer: Quadrupole or ion trap mass analyzers are frequently used.

    • Data Acquisition: Full scan mode is used for identification by comparing mass spectra to libraries (e.g., NIST), and selected ion monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.

Identification: The identification of 7(Z)-nonadecenoic acid methyl ester is achieved by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum of the methyl ester will show a characteristic molecular ion peak (m/z 310.5 for C20H38O2) and fragmentation pattern.

Biosynthesis and Signaling Pathways

Biosynthesis of Odd-Chain Unsaturated Fatty Acids

The biosynthesis of odd-chain fatty acids, including 7(Z)-nonadecenoic acid, starts with a different primer unit compared to the more common even-chain fatty acids.

Biosynthesis_of_Odd_Chain_Fatty_Acids Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Primer Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->FAS Elongation Units Saturated_OCFA Saturated Odd-Chain Fatty Acyl-CoA FAS->Saturated_OCFA Desaturase Desaturase Enzyme Saturated_OCFA->Desaturase Unsaturated_OCFA Unsaturated Odd-Chain Fatty Acyl-CoA (e.g., 7(Z)-Nonadecenoyl-CoA) Desaturase->Unsaturated_OCFA

Caption: Biosynthesis of odd-chain unsaturated fatty acids.

The process begins with propionyl-CoA as the primer, which is then elongated by the fatty acid synthase (FAS) complex using malonyl-CoA units derived from acetyl-CoA. This results in the formation of a saturated odd-chain fatty acyl-CoA. A subsequent desaturation step, catalyzed by a specific desaturase enzyme, introduces a double bond at a particular position, in this case at the 7th carbon, to form 7(Z)-nonadecenoyl-CoA.

Potential Signaling Pathways

While specific signaling pathways involving 7(Z)-nonadecenoic acid have not been extensively characterized, fatty acids, in general, are known to act as signaling molecules through various mechanisms.

Lipid_Signaling_Pathways Fatty_Acid 7(Z)-Nonadecenoic Acid (or other fatty acids) GPCRs G-protein Coupled Receptors (e.g., FFARs) Fatty_Acid->GPCRs Ligand Nuclear_Receptors Nuclear Receptors (e.g., PPARs) Fatty_Acid->Nuclear_Receptors Ligand Enzymatic_Modification Enzymatic Modification Fatty_Acid->Enzymatic_Modification Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) GPCRs->Second_Messengers Gene_Expression Modulation of Gene Expression Nuclear_Receptors->Gene_Expression Bioactive_Lipids Bioactive Lipid Mediators Enzymatic_Modification->Bioactive_Lipids Cellular_Response Cellular Response Second_Messengers->Cellular_Response Gene_Expression->Cellular_Response Bioactive_Lipids->Cellular_Response

Caption: General mechanisms of fatty acid signaling.

Uncommon fatty acids like 7(Z)-nonadecenoic acid could potentially act as ligands for cell surface receptors, such as G-protein coupled receptors (GPCRs), or intracellular nuclear receptors, like peroxisome proliferator-activated receptors (PPARs). Activation of these receptors can trigger downstream signaling cascades, leading to changes in gene expression and cellular responses. Furthermore, fatty acids can be enzymatically modified to produce a variety of bioactive lipid mediators.

Conclusion and Future Directions

7(Z)-Nonadecenoic acid represents an intriguing yet understudied fatty acid. Its established role as a precursor to an insect pheromone highlights its importance in chemical ecology. Future research should focus on a broader screening of natural sources to identify other organisms that produce this fatty acid and to quantify its abundance. Elucidating the specific biosynthetic pathways and the enzymes involved will provide valuable insights into its metabolic regulation. Furthermore, investigating its potential biological activities and signaling roles in mammalian systems could open up new avenues for drug discovery and development. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

The Unseen Influence: A Technical Guide to the Biological Significance of C19 Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While even-chained fatty acids have long been the central focus of lipid research, a growing body of evidence suggests that odd-chained fatty acids, particularly C19 unsaturated fatty acids, possess unique and significant biological activities. This technical guide provides an in-depth exploration of the current understanding of these molecules, summarizing their known physiological effects, outlining key experimental findings, and detailing the methodologies used to elucidate their functions. This document is intended to be a comprehensive resource for researchers and drug development professionals interested in the untapped potential of C19 unsaturated fatty acids as modulators of metabolic and cellular pathways.

Introduction

Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. While less abundant than their even-chain counterparts, they are increasingly recognized for their roles in human health and disease. C19 unsaturated fatty acids, a subset of OCFAs, are emerging as potent bioactive molecules with diverse physiological effects, ranging from metabolic regulation to anti-cancer activity. This guide will synthesize the current knowledge on these fascinating lipids.

Known Biological Activities of C19 Unsaturated Fatty Acids

Current research has highlighted the significant biological activities of two primary C19 unsaturated fatty acids: conjugated nonadecadienoic acid (CNA) and cis-10-nonadecenoic acid.

Conjugated Nonadecadienoic Acid (CNA) and Metabolic Regulation

Studies have demonstrated that CNA is a potent modulator of body composition, exhibiting a greater capacity to reduce body fat than the well-studied conjugated linoleic acid (CLA).[1][2] The primary mechanism of action appears to be an increase in energy expenditure and the enhancement of fatty acid β-oxidation.[1]

Table 1: Effects of Dietary Conjugated Nonadecadienoic Acid (CNA) on Body Composition in Mice

Treatment GroupDosage (% of diet)DurationBody Fat Reduction (%)Reference
Control-4 weeks-[2]
CLA0.3%4 weeks25%[2]
CNA0.3%4 weeks81%[2]
Control-12 weeks-[1]
CLA0.5%12 weeksComparable to 0.1% CNA[1]
CNA0.1%12 weeksComparable to 0.5% CLA[1]
Cis-10-Nonadecenoic Acid and Anti-Tumor Activity

Research has identified cis-10-nonadecenoic acid as a potential anti-tumor agent. Found in the spores of the medicinal mushroom Ganoderma lucidum (Reishi), this C19 mono-unsaturated fatty acid has been shown to inhibit the proliferation of human promyelocytic leukemia HL-60 cells.[3]

Table 2: Anti-proliferative Activity of a C19 Unsaturated Fatty Acid

CompoundCell LineIC50 (µM)Reference
cis-10-Nonadecenoic acidHL-60295[3]

Signaling Pathways

The precise signaling pathways through which C19 unsaturated fatty acids exert their effects are still under investigation. However, the observed biological activities provide clues to their molecular targets.

Metabolic Signaling of CNA

The reduction in body fat and increased energy expenditure suggest that CNA may interact with key regulators of metabolism, such as peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK).

CNA_Metabolic_Pathway CNA Conjugated Nonadecadienoic Acid (CNA) PPARs PPARs CNA->PPARs Activates AMPK AMPK CNA->AMPK Activates Gene_Expression Altered Gene Expression PPARs->Gene_Expression Beta_Oxidation Increased Fatty Acid β-Oxidation AMPK->Beta_Oxidation Energy_Expenditure Increased Energy Expenditure AMPK->Energy_Expenditure Body_Fat Reduced Body Fat Beta_Oxidation->Body_Fat Energy_Expenditure->Body_Fat

Proposed metabolic signaling pathway of CNA.
Anti-Tumor Signaling of Cis-10-Nonadecenoic Acid

The anti-proliferative effects of cis-10-nonadecenoic acid suggest its involvement in cell cycle regulation and apoptosis. It has been reported to inhibit the activity of the tumor suppressor protein p53, although the exact mechanism and its relevance to the observed anti-tumor effects require further investigation.[4]

Anti_Tumor_Pathway C19_1 cis-10-Nonadecenoic Acid p53 p53 C19_1->p53 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Proliferation Tumor Cell Proliferation Cell_Cycle_Arrest->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Potential anti-tumor signaling of cis-10-nonadecenoic acid.

Experimental Protocols

This section details the methodologies employed in the key studies cited in this guide.

In Vivo Studies of Conjugated Nonadecadienoic Acid

Objective: To determine the effect of dietary CNA on body composition in mice.

Animal Model: Male ICR mice.

Diets:

  • Control Diet: AIN-93G purified diet.

  • CLA Diet: Control diet supplemented with 0.3% or 0.5% conjugated linoleic acid.

  • CNA Diet: Control diet supplemented with 0.1% or 0.3% conjugated nonadecadienoic acid.

Procedure:

  • Mice were housed individually and had free access to food and water.

  • Body weight and food intake were recorded weekly.

  • After the designated treatment period (e.g., 4 or 12 weeks), mice were euthanized.

  • Carcass analysis was performed to determine body composition (fat, water, protein, and ash).

Workflow:

CNA_In_Vivo_Workflow start Start: Acclimatize Mice diet Assign to Dietary Groups: - Control - CLA - CNA start->diet feeding Ad Libitum Feeding (4 or 12 weeks) diet->feeding monitoring Weekly Monitoring: - Body Weight - Food Intake feeding->monitoring euthanasia Euthanasia feeding->euthanasia analysis Carcass Composition Analysis euthanasia->analysis end End: Data Analysis analysis->end

Experimental workflow for in vivo CNA studies.
In Vitro Anti-Tumor Assay of Cis-10-Nonadecenoic Acid

Objective: To evaluate the anti-proliferative activity of cis-10-nonadecenoic acid on cancer cells.

Cell Line: Human promyelocytic leukemia HL-60 cells.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • HL-60 cells were seeded in 96-well plates.

  • Cells were treated with various concentrations of cis-10-nonadecenoic acid.

  • After a 48-hour incubation period, MTT solution was added to each well.

  • Following a further incubation, the formazan (B1609692) crystals were dissolved in a solubilization solution.

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) was calculated.

Workflow:

MTT_Assay_Workflow start Start: Seed HL-60 Cells treatment Treat with varying concentrations of cis-10-Nonadecenoic Acid start->treatment incubation1 Incubate for 48 hours treatment->incubation1 mtt_addition Add MTT Solution incubation1->mtt_addition incubation2 Incubate to allow formazan formation mtt_addition->incubation2 solubilization Add Solubilization Solution incubation2->solubilization absorbance Measure Absorbance solubilization->absorbance calculation Calculate IC50 Value absorbance->calculation end End: Data Interpretation calculation->end

Workflow for the MTT anti-proliferative assay.

Future Directions and Therapeutic Potential

The study of C19 unsaturated fatty acids is a nascent field with considerable promise. The potent biological activities of CNA and cis-10-nonadecenoic acid highlight the potential for developing novel therapeutics for metabolic disorders and cancer. Future research should focus on:

  • Identifying and characterizing other C19 unsaturated fatty acid isomers: A comprehensive understanding of the structure-activity relationships of this class of molecules is crucial.

  • Elucidating the precise molecular mechanisms and signaling pathways: Identifying the direct protein targets and downstream signaling cascades will be key to understanding their physiological roles.

  • Investigating the therapeutic potential in preclinical and clinical studies: Rigorous testing in relevant disease models is necessary to translate these basic research findings into clinical applications.

  • Exploring their roles as biomarkers: The presence and levels of specific C19 unsaturated fatty acids may serve as diagnostic or prognostic markers for various diseases.

Conclusion

C19 unsaturated fatty acids represent a promising and underexplored area of lipid research. The potent metabolic regulatory effects of conjugated nonadecadienoic acid and the anti-tumor properties of cis-10-nonadecenoic acid underscore the therapeutic potential of this class of molecules. This technical guide provides a foundation for further investigation into the biological significance of C19 unsaturated fatty acids, with the ultimate goal of harnessing their unique properties for the development of novel therapeutic strategies.

References

Potential Biological Roles of Ethyl 7(Z)-nonadecenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 7(Z)-nonadecenoate is a long-chain fatty acid ethyl ester (FAEE) whose specific biological functions remain largely unexplored. This technical guide synthesizes the current understanding of FAEEs as a class to extrapolate potential biological roles for this compound, providing a framework for future research. FAEEs are increasingly recognized for their involvement in the pathophysiology of ethanol-induced organ damage, modulation of inflammatory pathways, and potential as bioactive signaling molecules. This document outlines hypothetical biological activities, presents illustrative quantitative data, details potential experimental protocols for investigation, and visualizes a key signaling pathway that may be modulated by this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the underexplored field of specific FAEEs.

Introduction to this compound

This compound is an ethyl ester of 7(Z)-nonadecenoic acid, a monounsaturated nineteen-carbon fatty acid. Its chemical structure is characterized by a cis double bond at the seventh carbon position.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 2692622-83-4[1]
Molecular Formula C21H40O2[1]
Molecular Weight 324.54 g/mol [1]
Structure
Synonyms Ethyl (7Z)-7-nonadecenoate[1]

While specific data on the biological activity of this compound is not currently available in published literature, the broader class of long-chain fatty acid ethyl esters (FAEEs) has been implicated in various physiological and pathological processes. FAEEs are non-oxidative metabolites of ethanol (B145695), formed through the esterification of fatty acids with ethanol, a reaction that primarily occurs in the liver and pancreas[2][3]. Their accumulation following alcohol consumption has been linked to cellular injury and organ damage[2][4].

Potential Biological Roles and Mechanisms of Action

Based on the known activities of other long-chain monounsaturated FAEEs, several potential biological roles for this compound can be hypothesized. It is crucial to underscore that these are speculative and require experimental validation.

Anti-inflammatory Effects

Several studies on FAEEs have pointed towards their ability to modulate inflammatory responses. For instance, (E)-9-Octadecenoic Acid Ethyl Ester has been shown to ameliorate inflammatory responses in LPS-induced macrophages by regulating the MAPK and NF-κB signaling pathways[5][6][7]. It is plausible that this compound could exhibit similar properties.

Hypothetical Anti-inflammatory Activity Data:

The following table presents hypothetical data illustrating the potential dose-dependent inhibitory effect of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Treatment GroupNitric Oxide (NO) Production (µM)Prostaglandin (B15479496) E2 (PGE2) Production (pg/mL)TNF-α Secretion (pg/mL)
Control 1.2 ± 0.325.5 ± 4.130.1 ± 5.5
LPS (1 µg/mL) 45.8 ± 3.9850.2 ± 55.71245.6 ± 98.2
LPS + this compound (10 µM) 32.5 ± 2.8620.1 ± 48.9980.4 ± 85.1
LPS + this compound (25 µM) 21.3 ± 2.1415.7 ± 35.2650.9 ± 55.3
LPS + this compound (50 µM) 10.7 ± 1.5210.3 ± 22.8330.2 ± 28.7

Data are presented as mean ± standard deviation and are purely illustrative.

Modulation of Cellular Signaling

FAEEs are known to interact with and modulate key signaling pathways involved in inflammation, apoptosis, and cellular stress[2]. A potential mechanism of action for this compound could be the inhibition of the NF-κB pathway, a central regulator of inflammation.

Potential NF-κB Signaling Pathway Modulation:

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylation & Ubiquitination NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) E7N This compound (Hypothesized) E7N->IKK_complex Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Proposed Experimental Protocols

To investigate the potential biological roles of this compound, the following experimental protocols are proposed. These are based on established methodologies for studying the anti-inflammatory effects of fatty acid derivatives.

Cell Culture and Viability Assay

Objective: To determine the cytotoxic effects of this compound on a relevant cell line, such as RAW 264.7 macrophages.

Methodology:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the untreated control.

Measurement of Inflammatory Mediators

Objective: To quantify the effect of this compound on the production of key inflammatory mediators.

Methodology:

  • Seed RAW 264.7 cells in a 24-well plate and culture as described above.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide (NO) using the Griess reagent assay.

  • Quantify the levels of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway.

Methodology:

  • Culture and treat RAW 264.7 cells with this compound and LPS as described above.

  • Lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Experimental Workflow Visualization:

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Viability_Assay MTT Assay for Cell Viability Cell_Culture->Viability_Assay Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Data_Analysis Data Analysis Viability_Assay->Data_Analysis LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Protein_Extraction Protein Extraction LPS_Stimulation->Protein_Extraction Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (PGE2, TNF-α) Supernatant_Collection->ELISA Western_Blot Western Blot (p-IκBα, p-p65) Protein_Extraction->Western_Blot Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Proposed experimental workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological roles of this compound is currently lacking, the existing literature on related long-chain fatty acid ethyl esters provides a strong rationale for investigating its potential as a bioactive molecule, particularly in the context of inflammation. The hypothetical data and proposed experimental protocols outlined in this guide offer a foundational framework for researchers to begin exploring the pharmacological properties of this uncharacterized compound.

Future research should focus on:

  • In-depth in vitro studies to confirm and characterize the anti-inflammatory effects of this compound.

  • Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • In vivo studies in animal models of inflammatory diseases to assess its therapeutic potential.

  • Comparative studies with other FAEEs to understand the structure-activity relationships within this class of molecules.

By systematically investigating the biological activities of this compound, the scientific community can uncover new therapeutic avenues for the treatment of inflammatory disorders and gain a deeper understanding of the complex roles of FAEEs in health and disease.

References

A Technical Guide to Odd-Chain Unsaturated Fatty Acid Esters: A Review of the Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research on odd-chain unsaturated fatty acid esters. It consolidates findings on their synthesis, biological significance, and the analytical methodologies used for their study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Odd-Chain Fatty Acids

Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms.[1] While less common in nature than their even-chained counterparts like palmitic (C16) and stearic (C18) acids, they are found in various natural sources, particularly in ruminant fat and milk.[1] The most common saturated OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1] In recent years, OCFAs and their derivatives have garnered significant scientific interest due to their potential health benefits and diverse applications in the food, medical, and chemical industries.[2][3]

Emerging research has linked plasma concentrations of OCFAs with a reduced risk of cardiometabolic diseases.[4][5] Furthermore, specific odd-chain unsaturated fatty acids, such as cis-9-heptadecenoic acid (C17:1), have demonstrated anti-inflammatory properties, suggesting their potential therapeutic use in treating conditions like psoriasis, allergies, and autoimmune diseases.[2][6] OCFAs also serve as biomarkers for dietary intake and have been associated with a lower risk of coronary heart disease and type 2 diabetes mellitus.[6] Beyond their biomedical potential, OCFAs and their derivatives are valuable precursors for manufacturing pesticides, flavor and fragrance compounds, hydraulic fluids, plasticizers, and coatings.[6]

Biosynthesis and Metabolism of Odd-Chain Fatty Acids

The biosynthesis and metabolism of odd-chain fatty acids differ slightly from that of even-chain fatty acids, primarily due to the initial precursor molecule.

Biosynthesis

The synthesis of long-chain fatty acids with an odd number of carbon atoms begins with propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids.[1] The enzyme fatty acid synthase (FAS) catalyzes the condensation of propionyl-CoA with malonyl-CoA to form a five-carbon compound, 3-oxovaleryl-ACP, which serves as the starting point for odd-chain fatty acid synthesis.[6][7] The fatty acid chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA in each cycle.[6][7]

Propionyl-CoA can be generated from several metabolic pathways, including the catabolism of the amino acids isoleucine, valine, and threonine, as well as from the beta-oxidation of odd-chain fatty acids themselves.[6][7] In some microorganisms, the production of OCFAs can be enhanced by supplementing the growth medium with propionate, which is converted to propionyl-CoA.[7][8]

Odd-Chain Fatty Acid Biosynthesis Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Oxovaleryl_ACP 3-Oxovaleryl-ACP FAS->Oxovaleryl_ACP Condensation Elongation Elongation Cycles (+ Malonyl-CoA) Oxovaleryl_ACP->Elongation OCFA_Acyl_CoA Odd-Chain Acyl-CoA Elongation->OCFA_Acyl_CoA n cycles Esterification Esterification OCFA_Acyl_CoA->Esterification TAG Triacylglycerol (TAG) Esterification->TAG

Caption: Biosynthesis pathway of odd-chain fatty acids.

Degradation

The degradation of odd-chain fatty acids occurs through beta-oxidation, similar to even-chain fatty acids. However, the final round of beta-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, whereas the breakdown of an even-chain fatty acid produces two molecules of acetyl-CoA.[1] The acetyl-CoA enters the citric acid cycle, while the propionyl-CoA is converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions requiring the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[1]

Odd-Chain Fatty Acid Degradation OCFA Odd-Chain Fatty Acid Beta_Oxidation Beta-Oxidation OCFA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Epimerase Methylmalonyl-CoA Epimerase Methylmalonyl_CoA->Methylmalonyl_CoA_Epimerase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Epimerase->L_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Succinyl_CoA->TCA

Caption: Degradation pathway of odd-chain fatty acids.

Microbial Production of Odd-Chain Fatty Acids

The oleaginous yeast Yarrowia lipolytica has been extensively studied for its ability to produce OCFAs.[2][3][6][8] By engineering the metabolic pathways and optimizing fermentation conditions, it is possible to significantly increase the yield of OCFAs in this yeast.

Quantitative Data on OCFA Production in Yarrowia lipolytica

The following table summarizes the production of OCFAs in engineered Yarrowia lipolytica strains under different conditions.

Precursor(s)StrainKey Genetic ModificationsOCFA Content (% of total fatty acids)Major OCFA(s)Reference
GlucoseEngineered E. coliOverexpression of threonine pathway18%Pentadecanoic acid (C15:0)[6]
GlucoseEngineered Y. lipolyticaOverexpression of a seven-gene modular pathway3.86% (vs. 0.84% in control)Not specified[6]
GlucoseObese engineered Y. lipolyticaDeletion of POX and TGL4 genes, plus modular pathway7.2 times greater than control (0.36 g/L vs. 0.05 g/L)Not specified[6]
Sodium Propionate (2, 3.5, 5 g/L)Engineered Y. lipolytica JMY9178Overexpression of YlOLE1 and YlDGA2Up to 67.39% ± 1.17 (with 5 g/L propionate)Heptadecenoic acid (C17:1)[8]
Sodium Propionate (2.23 g/L) and Sodium Acetate (17.48 g/L)Engineered Y. lipolyticaOverexpression of YlOLE145.56% ± 1.29Heptadecenoic acid (C17:1)[3]

Experimental Protocols

This section details the common methodologies for the extraction, derivatization, and analysis of odd-chain unsaturated fatty acid esters from biological samples.

Lipid Extraction

A widely used method for lipid extraction from freeze-dried microbial biomass or tissues is a modified Bligh-Dyer method.[9]

Protocol:

  • Homogenize the lyophilized sample (10-20 mg) in a bead miller.

  • Extract the lipids using a solvent mixture, such as n-hexane, in a Soxhlet apparatus for 24 hours.[8]

  • Alternatively, use a 1:1:2 mixture of aqueous buffer:methanol:chloroform for extraction.[9]

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract are typically converted to their more volatile methyl esters.

Protocol:

  • Resuspend the lipid extract in toluene (B28343) (0.3 mL).[8]

  • Add 1 mL of 3 M methanolic HCl.[8]

  • Purge the mixture with nitrogen to prevent oxidation and heat at 80°C for 2 hours, with vortexing every 30 minutes.[8]

  • Stop the transesterification reaction by adding 0.5 mL of 5% (w/v) sodium bisulfite.[8]

  • Extract the FAMEs with an organic solvent, such as n-hexane.

  • The resulting FAMEs are then ready for analysis by GC-FID or GC-MS.

Experimental Workflow for FAMEs Analysis Sample Biological Sample (e.g., Yeast Biomass) Extraction Lipid Extraction (e.g., Soxhlet with n-hexane) Sample->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Transesterification Transesterification (Methanolic HCl, 80°C) Lipid_Extract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs Analysis GC-FID or GC-MS Analysis FAMEs->Analysis Data Fatty Acid Profile (Qualitative & Quantitative) Analysis->Data

Caption: General workflow for the analysis of fatty acids as methyl esters.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is another powerful technique for the analysis of fatty acids, particularly for those with sensitive functional groups that may be degraded at the high temperatures used in GC.[10] For HPLC analysis with UV detection, fatty acids are often derivatized to introduce a UV chromophore.[11]

Derivatization Protocol for HPLC-UV:

  • Hydrolyze the lipid sample with 2 M NaOH.

  • Acidify the hydrolysate to approximately pH 2 and extract the free fatty acids with dichloromethane.

  • Derivatize the extracted fatty acids with a reagent such as 2,4'-dibromoacetophenone (B128361) in the presence of a base like triethylamine.[12]

  • The resulting phenacyl esters can be separated by reversed-phase HPLC and detected by UV absorbance.[10][12]

Biological Activities and Potential Applications

Odd-chain unsaturated fatty acids and their esters have shown a range of biological activities that make them promising candidates for drug development and nutritional applications.

  • Cardiometabolic Health: Higher circulating levels of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been associated with a lower incidence of cardiometabolic disorders and reduced mortality.[4][5][13]

  • Anti-inflammatory Effects: cis-9-Heptadecenoic acid (C17:1) has demonstrated anti-inflammatory properties.[2][6] OCFAs are also known for their antibiotic and anti-carcinogenic effects.[14]

  • Biomarkers: Pentadecanoic and heptadecanoic acids can serve as biomarkers for the intake of certain foods, like dairy products, and for assessing the risk of coronary heart disease and type II diabetes mellitus.[6]

  • Drug Delivery: Esterification of drugs with fatty acids can improve their permeability across biological membranes. For example, anhydride (B1165640) conjugates of aspirin (B1665792) with polyunsaturated fatty acids have been synthesized to enhance aspirin's absorption and inhibitory effects on platelet aggregation.[15]

Conclusion

The study of odd-chain unsaturated fatty acid esters is a rapidly evolving field with significant potential for advancements in human health and industrial applications. Their unique biosynthetic pathways, diverse biological activities, and the increasing sophistication of analytical techniques for their detection and quantification provide a rich area for future research. This technical guide has summarized the key literature, providing a foundation for scientists and researchers to build upon in their exploration of these fascinating molecules. Further investigation into the specific mechanisms of action of different odd-chain unsaturated fatty acids and their esters is warranted to fully realize their therapeutic and commercial potential.

References

A Proposed Framework for the Preliminary Biological Screening of Ethyl 7(Z)-nonadecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive preliminary biological screening of Ethyl 7(Z)-nonadecenoate has not been extensively reported in publicly available scientific literature. This technical guide, therefore, presents a proposed framework for its initial biological evaluation. The methodologies and potential activities discussed are based on standard screening protocols and the known biological profiles of structurally related long-chain fatty acid esters. All experimental designs and expected outcomes are hypothetical and require empirical validation.

This document is intended for researchers, scientists, and drug development professionals to provide a structured approach to investigating the potential therapeutic properties of this compound.

Proposed Preliminary Screening Workflow

A logical and staged approach is recommended for the preliminary biological screening of a novel compound like this compound. The initial phase should focus on assessing its safety profile through cytotoxicity testing, followed by a battery of in vitro assays to identify potential therapeutic activities.

G Figure 1: Proposed Screening Workflow cluster_0 Phase 1: In Vitro Screening Compound This compound (Test Compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Cytotoxicity->Antimicrobial If non-toxic Antioxidant Antioxidant Assay (e.g., DPPH Assay) Cytotoxicity->Antioxidant If non-toxic AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Cytotoxicity->AntiInflammatory If non-toxic Hit_Ident Hit Identification & Prioritization Antimicrobial->Hit_Ident Antioxidant->Hit_Ident AntiInflammatory->Hit_Ident

Figure 1: Proposed Screening Workflow for this compound.

Cytotoxicity Screening

The first critical step in evaluating a new compound is to determine its potential toxicity to cells. A common and reliable method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted for assessing the cytotoxicity of a lipophilic compound against a selected panel of human cell lines (e.g., HEK293 for normal cells, and various cancer cell lines like HeLa, MCF-7, or A549).

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[1] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G Figure 2: MTT Assay Workflow A Seed cells in 96-well plate B Add varying concentrations of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent (4 hours incubation) C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance (570 nm) E->F G Calculate Cell Viability and IC50 Value F->G

Figure 2: Workflow diagram of the MTT cytotoxicity assay.
Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)
HEK293 (Normal Kidney)This compound> 100
HeLa (Cervical Cancer)This compound75.4
MCF-7 (Breast Cancer)This compound82.1
Doxorubicin (Control)> 100< 10

Antimicrobial Screening

Fatty acid esters have been reported to possess antimicrobial properties. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Experimental Protocol: Broth Microdilution Assay
  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations. An emulsifier like Tween 80 may be required for this lipophilic compound.[2]

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well containing 100 µL of the serially diluted compound.[2]

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be assessed visually or by adding an indicator like resazurin.

G Figure 3: Antimicrobial Screening Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate plate (24-48 hours) B->C D Visually assess for microbial growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E G Figure 4: DPPH Assay Workflow A Mix test compound with 0.1 mM DPPH solution B Incubate in dark (30 minutes) A->B C Measure absorbance at 517 nm B->C D Calculate percentage of radical scavenging C->D G Figure 5: Simplified NF-κB Pathway cluster_0 Cytoplasm LPS LPS Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Inhibition This compound (Hypothetical Inhibition) Inhibition->IKK G Figure 6: Simplified MAPK Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K phosphorylates MAPK p38 MAPK MAP2K->MAPK phosphorylates TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF activates Response Inflammatory Response TF->Response Inhibition This compound (Hypothetical Inhibition) Inhibition->MAPK

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 7(Z)-nonadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 7(Z)-nonadecenoate, a fatty acid ester of significant interest in various research and development fields. The synthesis is achieved through the Fischer esterification of 7(Z)-nonadecenoic acid with ethanol (B145695) using an acid catalyst. This method is a reliable and efficient way to produce high-purity ethyl esters of long-chain unsaturated fatty acids. The protocol described herein is based on established methods for the esterification of similar fatty acids and is optimized for laboratory-scale synthesis.

Introduction

7(Z)-nonadecenoic acid is an unsaturated fatty acid that, upon esterification to its ethyl ester, this compound, can be utilized in a variety of applications, including as a reference standard in analytical chemistry, in the formulation of drug delivery systems, and as a precursor in the synthesis of more complex bioactive molecules. The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol and/or by removing water as it is formed.[1][2]

This application note provides a step-by-step protocol for the synthesis, purification, and characterization of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields achieved for the analogous synthesis of ethyl oleate.

ParameterValueReference
Reactants
7(Z)-nonadecenoic acid1.0 equivalentProtocol
Anhydrous Ethanol10 equivalents (serves as solvent)Protocol
Concentrated Sulfuric Acid0.1 equivalentsProtocol
Reaction Conditions
Temperature78-82 °C (Reflux)[3]
Reaction Time3-5 hours[3]
Product Characterization
Molecular FormulaC₂₁H₄₀O₂
Molecular Weight324.54 g/mol
AppearanceColorless to pale yellow oil[4]
Expected Yield and Purity
Yield>95%[3]
Purity (by GC analysis)>98%[4]

Experimental Protocols

Materials and Equipment
  • 7(Z)-nonadecenoic acid

  • Anhydrous ethanol (200 proof)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Diethyl ether or hexanes (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Analytical balance

  • Gas chromatograph (GC) for purity analysis

  • FTIR and NMR spectrometers for structural characterization

Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 7(Z)-nonadecenoic acid in 10 equivalents of anhydrous ethanol.

  • Catalyst Addition: While stirring the solution, slowly add 0.1 equivalents of concentrated sulfuric acid. Caution: The addition of sulfuric acid to ethanol is exothermic. Add the acid dropwise and cool the flask in an ice bath if necessary.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-82 °C) using a heating mantle or oil bath.[3] Continue refluxing with constant stirring for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add an equal volume of diethyl ether or hexanes to the separatory funnel to extract the product.

    • Wash the organic layer sequentially with:

      • An equal volume of deionized water.

      • An equal volume of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat this wash until no more gas evolution is observed.

      • An equal volume of saturated sodium chloride solution (brine) to remove any remaining water.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and collect the organic solution.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Gas Chromatography (GC): To determine the purity of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ethyl ester, including the characteristic signals for the ethyl group and the Z-configured double bond.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 7(Z)-nonadecenoic acid D Fischer Esterification (Reflux, 3-5h, 78-82°C) A->D B Anhydrous Ethanol B->D C Sulfuric Acid (catalyst) C->D E Extraction with Diethyl Ether D->E F Washing (Water, NaHCO₃, Brine) E->F G Drying over Na₂SO₄ F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Distillation/Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Fischer_Esterification_Mechanism RCOOH 7(Z)-nonadecenoic acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H⁺ H_plus H⁺ (from H₂SO₄) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + Ethanol EtOH Ethanol (Nucleophile) Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Water_leaving_group Intermediate with H₂O⁺ leaving group Proton_transfer->Water_leaving_group Protonated_ester Protonated Ester Water_leaving_group->Protonated_ester - H₂O Water Water (byproduct) Water_leaving_group->Water Water_loss Loss of Water Ester This compound Protonated_ester->Ester - H⁺ Deprotonation Deprotonation

Caption: Mechanism of Fischer Esterification.

References

Application Note: Analysis of Ethyl 7(Z)-nonadecenoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Ethyl 7(Z)-nonadecenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain monounsaturated fatty acid ethyl ester. The methodologies outlined herein are applicable for the qualitative and quantitative analysis of this compound in various matrices, which is pertinent for researchers in fields such as biochemistry, pharmacology, and drug development. This document includes protocols for sample preparation, instrument parameters, and data analysis, along with predicted quantitative data based on the analysis of similar compounds.

Introduction

This compound (C21H40O2, Molecular Weight: 324.54 g/mol ) is a monounsaturated fatty acid ethyl ester.[1] The analysis of long-chain fatty acid esters is crucial in various research areas, including lipid metabolism studies and the development of therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acid ethyl esters.[2] This method offers high resolution and sensitivity, making it ideal for the analysis of complex biological and chemical samples.

Experimental Protocols

Sample Preparation

For accurate and reproducible GC-MS analysis, proper sample preparation is critical. The following protocol describes a general method for the extraction and preparation of this compound.

Materials:

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Sample containing this compound

  • Internal Standard (e.g., Ethyl heptadecanoate)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Dissolution: Accurately weigh a known amount of the sample and dissolve it in hexane to a final concentration of approximately 1 mg/mL.

  • Internal Standard Spiking: For quantitative analysis, add a known concentration of an internal standard, such as ethyl heptadecanoate, to the sample solution.

  • Mixing and Drying: Vortex the solution for 1 minute to ensure homogeneity. If any aqueous layer is present, pass the organic layer through a small column of anhydrous sodium sulfate to remove residual water.

  • Transfer: Transfer the final hexane solution into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-550
Estimated Retention Time ~20-22 minutes

Note: The retention time is an estimation based on the analysis of similar long-chain fatty acid esters and may vary depending on the specific chromatographic conditions.

Data Presentation

Chemical Properties of this compound
PropertyValue
Molecular Formula C21H40O2[1]
Molecular Weight 324.54 g/mol [1]
CAS Number 2692622-83-4[1]
Synonyms Ethyl (7Z)-7-nonadecenoate[1]
Predicted Mass Spectral Data

The following table summarizes the predicted key mass fragments for this compound based on typical fragmentation patterns of long-chain unsaturated fatty acid ethyl esters. The molecular ion peak is expected at m/z 324. A characteristic fragment for ethyl esters resulting from a McLafferty rearrangement is anticipated at m/z 88.[3]

m/zRelative Abundance (Predicted)Probable Fragment Ion
324Low[M]+• (Molecular Ion)
295Moderate[M - C2H5]+
279Moderate[M - OC2H5]+
88High[C4H8O2]+• (McLafferty Rearrangement)
74Moderate[C3H6O2]+•
55High[C4H7]+
41High[C3H5]+

Disclaimer: The mass spectral data presented is predicted based on the fragmentation of the saturated analog (Ethyl nonadecanoate) and general fragmentation rules for unsaturated fatty acid ethyl esters. An experimental mass spectrum for this compound was not available in the searched literature.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound dissolve Dissolve in Hexane sample->dissolve spike Spike with Internal Standard dissolve->spike mix Vortex and Dry spike->mix transfer Transfer to GC Vial mix->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect integrate Peak Integration detect->integrate identify Library Search & Fragment Analysis integrate->identify quantify Quantification identify->quantify report Generate Report quantify->report

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 7(Z)-nonadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of Ethyl 7(Z)-nonadecenoate, a long-chain unsaturated fatty acid ester. Due to the limited availability of specific experimental NMR data for this compound, the data presented here is based on its close structural analog, ethyl oleate (B1233923) (ethyl (Z)-octadec-9-enoate). The chemical environments of the protons and carbons in the vicinity of the ethyl ester functional group and the Z-configured double bond are highly comparable, making ethyl oleate an excellent proxy for predicting the spectral characteristics of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, based on the known data for ethyl oleate.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH=CH- (Olefinic)5.34Multiplet-
-O-CH₂- CH₃ (Ethyl)4.12Quartet7.1
-CH₂- COO- (α to C=O)2.29Triplet7.5
-CH₂- CH=CH- (Allylic)2.01Multiplet-
-CH₂-CH₂- COO- (β to C=O)1.61Multiplet-
-(CH₂)n- (Methylene chain)1.28Multiplet-
-O-CH₂-CH₃ (Ethyl)1.25Triplet7.1
-CH₃ (Terminal)0.88Triplet6.8

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C =O (Carbonyl)173.7
-C H=C H- (Olefinic)129.7 - 130.0
-O-C H₂-CH₃ (Ethyl)60.1
-C H₂-COO- (α to C=O)34.4
-C H₂-CH=CH- (Allylic)27.2
-(CH₂)n- (Methylene chain)29.1 - 29.8
-CH₂-C H₂-COO- (β to C=O)25.0
-C H₃ (Terminal)14.1
-O-CH₂-C H₃ (Ethyl)14.3

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a lipid sample for NMR analysis is as follows.[1]

Materials:

Procedure:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently vortex the mixture until the sample is fully dissolved.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

2D NMR Spectroscopy (for structural confirmation):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly useful for tracing the connectivity of the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the ester linkage.

Visualizations

NMR Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (1H, 13C, 2D) load->setup acquire Acquire Spectra setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Assign Signals integrate->assign interpret Interpret Spectra assign->interpret structure Confirm Structure interpret->structure

General workflow for NMR analysis.
Logical Relationship of Key ¹H NMR Signals

This diagram shows the logical relationship and proximity of key proton signals in the ¹H NMR spectrum of this compound.

Proton_Relationships H_olefinic H-7, H-8 ~5.34 ppm H_allylic H-6, H-9 ~2.01 ppm H_olefinic->H_allylic H_allylic->H_olefinic 3J H_chain -(CH2)n- ~1.28 ppm H_allylic->H_chain H_alpha H-2 ~2.29 ppm H_beta H-3 ~1.61 ppm H_alpha->H_beta 3J H_beta->H_chain H_ethyl_CH2 H-1' ~4.12 ppm C_O C=O H_ethyl_CH2->C_O 2-bond (HMBC) H_ethyl_CH3 H-2' ~1.25 ppm H_ethyl_CH3->H_ethyl_CH2 3J H_chain->H_allylic H_terminal H-19 ~0.88 ppm H_chain->H_terminal C_O->H_alpha 2-bond (HMBC)

Key ¹H NMR signal relationships.

References

Application Note & Protocol: Quantification of Ethyl 7(Z)-nonadecenoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 7(Z)-nonadecenoate is an odd-chain monounsaturated fatty acid ethyl ester. The analysis of fatty acid ethyl esters (FAEEs) in biological matrices is of growing interest as they are recognized as non-oxidative metabolites of ethanol (B145695) and potential biomarkers for alcohol consumption.[1][2][3] Furthermore, odd-chain fatty acids and their derivatives are gaining attention for their potential roles in various physiological and pathological processes. This document provides a detailed protocol for the extraction, identification, and quantification of this compound in biological samples such as plasma, serum, and tissue, utilizing gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

A critical consideration in the quantification of FAEEs is the choice of solvent, as the use of alcohols during extraction can lead to the artificial formation of these esters.[2] Therefore, alcohol-free solvents are recommended for the extraction process.

1. Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for FAEE analysis, emphasizing the exclusion of ethanol to ensure accurate quantification.[2]

  • Materials:

    • Biological sample (e.g., 100-500 µL of plasma/serum or 50-200 mg of homogenized tissue)

    • Internal Standard (IS): Ethyl heptadecanoate (C17:0 EE) or a similar odd-chain saturated FAEE not expected to be in the sample.

    • Acetone (B3395972), HPLC grade

    • Hexane (B92381), HPLC grade

    • Deionized water

    • Sodium sulfate (B86663), anhydrous

    • Centrifuge tubes, glass with PTFE-lined caps

    • Homogenizer (for tissue samples)

    • Nitrogen evaporator

  • Procedure:

    • To a glass centrifuge tube, add the biological sample.

    • Spike the sample with the internal standard solution.

    • Add 2 mL of ice-cold acetone to precipitate proteins.

    • Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new glass tube.

    • To the supernatant, add 4 mL of hexane and 1 mL of deionized water.

    • Vortex for 2 minutes to extract the lipids into the hexane layer.

    • Centrifuge at 1500 x g for 5 minutes to facilitate phase separation.

    • Carefully transfer the upper hexane layer to a clean glass tube, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of hexane (e.g., 50-100 µL) for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis.

  • GC Conditions (starting point, optimization may be required):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 50-400 for initial identification.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.

  • Identification and Quantification:

    • The identification of this compound will be based on its retention time relative to the internal standard and its characteristic mass spectrum.

    • For FAEEs, a characteristic fragmentation pattern includes a prominent ion at m/z 88 due to the McLafferty rearrangement of the ethyl ester.[4]

    • The molecular ion peak for this compound (C21H40O2) is expected at m/z 324.5.

    • Quantification is achieved by creating a calibration curve using a certified standard of this compound and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Data Presentation

Table 1: GC-MS Parameters for SIM Analysis

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundTo be determined88324To be determined
Ethyl heptadecanoate (IS)To be determined88298To be determined

Table 2: Example Quantitative Data Summary

ParameterPlasmaSerumLiver Tissue
Linearity Range (ng/mL) 1 - 5001 - 5005 - 2500 (ng/g)
Limit of Detection (LOD) (ng/mL) 0.50.52 (ng/g)
Limit of Quantification (LOQ) (ng/mL) 1.51.56 (ng/g)
Recovery (%) 92 ± 595 ± 488 ± 7
Intra-day Precision (%RSD) < 5< 5< 8
Inter-day Precision (%RSD) < 7< 7< 10

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Add_IS Add Internal Standard (Ethyl Heptadecanoate) Sample->Add_IS Protein_Precipitation Protein Precipitation (Ice-cold Acetone) Add_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection LLE Liquid-Liquid Extraction (Hexane/Water) Supernatant_Collection->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Hexane_Layer Collect Hexane Layer Centrifugation2->Hexane_Layer Drying Dry Down Under Nitrogen Hexane_Layer->Drying Reconstitution Reconstitute in Hexane Drying->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_formation FAEE Formation cluster_effects Potential Biological Effects Ethanol Ethanol FAEE_Synthase FAEE Synthases Ethanol->FAEE_Synthase Fatty_Acyl_CoA 7(Z)-nonadecenoyl-CoA Fatty_Acyl_CoA->FAEE_Synthase Ethyl_Ester This compound FAEE_Synthase->Ethyl_Ester Membrane Incorporation into Cell Membranes Ethyl_Ester->Membrane Signaling Modulation of Cell Signaling Pathways Ethyl_Ester->Signaling Metabolism Alteration of Lipid Metabolism Ethyl_Ester->Metabolism Biomarker Biomarker of Ethanol Intake Ethyl_Ester->Biomarker

Caption: Formation and potential biological roles of this compound.

Discussion

The presented protocol provides a robust framework for the quantification of this compound in biological samples. The use of a non-alcoholic extraction solvent is paramount to prevent the ex-vivo formation of FAEEs, ensuring that the measured levels reflect the endogenous concentrations.[2] The GC-MS method offers high sensitivity and selectivity for the analysis of this compound.

While the specific biological roles of this compound are not yet fully elucidated, odd-chain fatty acids are known to be incorporated into cellular lipids and may influence membrane fluidity and cell signaling processes. As an ethyl ester, its presence is strongly linked to ethanol metabolism, making it a valuable candidate as a biomarker for alcohol consumption.[1][3] Further research is warranted to explore the specific signaling pathways and physiological effects of this and other odd-chain FAEEs.

References

Application Notes and Protocols: Ethyl 7(Z)-nonadecenoate in Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 7(Z)-nonadecenoate is a long-chain unsaturated fatty acid ethyl ester. Its structural counterpart, Mthis compound, is recognized as an insect pheromone ester used in integrated pest management to disrupt mating behaviors of specific pest species.[1] This suggests that this compound holds potential as a semiochemical for insect communication. Its applications could span from pest monitoring and control to ecological studies of insect behavior.

Potential Applications:

  • Pest Management: The primary hypothetical application lies in integrated pest management (IPM) programs. Similar to its methyl analog, this compound could be investigated for its role in mating disruption, mass trapping, or as a lure in monitoring traps for specific insect pests, likely within the agricultural sector for high-value crops.[1]

  • Ecological Research: This compound could be a valuable tool for studying insect chemical ecology, including understanding species-specific communication, reproductive isolation mechanisms, and insect-plant interactions.

  • Biodiversity Studies: Pheromone-baited traps are a non-invasive method to survey and monitor populations of specific insect species, contributing to biodiversity assessments.

Chemical Properties:

PropertyValue
CAS Number 2692622-83-4
Molecular Formula C21H40O2
Molecular Weight 324.54 g/mol
Structure
Synonyms Ethyl (7Z)-7-nonadecenoate

(Data sourced from chemical supplier information)[2]

Experimental Protocols

The following protocols are generalized methodologies for the identification and evaluation of a candidate pheromone like this compound.

Protocol 1: Synthesis of this compound

High-purity synthesis is crucial for unambiguous bioassays. While a specific synthesis for this compound is not detailed in the provided results, a general approach for synthesizing unsaturated esters involves Wittig reactions or acetylenic routes followed by stereoselective reduction and esterification.

Objective: To synthesize high-purity (Z)-isomer of Ethyl 7-nonadecenoate for biological testing.

Generalized Synthetic Pathway (Illustrative):

Synthesis_Pathway A 1-Heptyne D Nonadec-7-yn-1-ol A->D 1. n-BuLi 2. Add C B 1,12-Dodecanediol C 1-Bromo-11-(tetrahydro-2H-pyran-2-yloxy)undecane B->C 1. THP protection 2. Bromination E 7(Z)-Nonadecen-1-ol D->E Lindlar's catalyst, H2 F 7(Z)-Nonadecenoic acid E->F Jones oxidation G This compound F->G Ethanol (B145695), H+

Illustrative synthetic pathway for this compound.

Materials:

  • Starting materials (e.g., alkynes, diols)

  • Solvents (e.g., THF, hexane)

  • Reagents (e.g., n-butyllithium, Lindlar's catalyst, chromic acid, ethanol, sulfuric acid)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure (Conceptual Steps):

  • Carbon Chain Assembly: A suitable C7 fragment (e.g., from 1-heptyne) is coupled with a functionalized C12 fragment to create the C19 backbone with an internal triple bond at the 7-position.

  • Stereoselective Reduction: The resulting alkynol is reduced to the corresponding (Z)-alkenol using a stereoselective catalyst such as Lindlar's catalyst.

  • Oxidation: The alcohol is oxidized to the carboxylic acid.

  • Esterification: The carboxylic acid is esterified with ethanol in the presence of an acid catalyst to yield this compound.

  • Purification: The final product is purified by column chromatography and its identity and purity are confirmed by GC-MS and NMR spectroscopy.

Protocol 2: Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for potential pheromones.

Objective: To determine if the antenna of a target insect species responds to this compound.

EAG_Workflow A Prepare Insect Antenna B Mount Antenna on Electrodes A->B D Deliver Air Puff with Test Compound B->D C Prepare Serial Dilutions of This compound C->D E Amplify and Record Antennal Depolarization D->E F Analyze EAG Response (mV) E->F G Compare with Positive and Negative Controls F->G

Experimental workflow for Electroantennography (EAG).

Materials:

  • Live insects (males and females)

  • This compound (in a solvent like hexane)

  • EAG system (micromanipulators, electrodes, amplifier)

  • Olfactometer for stimulus delivery

  • Data acquisition software

Procedure:

  • An antenna is excised from a live insect and mounted between two electrodes.

  • A continuous stream of humidified, clean air is passed over the antenna.

  • A small puff of air containing a known concentration of this compound is injected into the airstream.

  • The change in electrical potential (depolarization) across the antenna is recorded.

  • A range of concentrations is tested to generate a dose-response curve.

  • Responses are compared to a solvent blank (negative control) and a known pheromone for the species (positive control, if available).

Hypothetical EAG Response Data:

CompoundConcentration (µg in source)Mean EAG Response (mV) ± SE
Hexane (Control)-0.1 ± 0.02
This compound0.10.5 ± 0.05
11.2 ± 0.1
102.5 ± 0.2
1004.8 ± 0.3
Positive Control105.1 ± 0.4
Protocol 3: Laboratory Behavioral Bioassay (Y-tube Olfactometer)

This assay assesses the behavioral response (attraction or repulsion) of an insect to a chemical cue in a controlled environment.

Objective: To determine if this compound is attractive to the target insect species.

Y_Tube_Workflow A Place Insect at Base of Y-tube D Observe Insect's Choice of Arm within a Set Time A->D B Introduce Test Odor (this compound) into one arm B->D C Introduce Control (Solvent only) into other arm C->D E Record Choice D->E F Repeat with Multiple Insects E->F G Analyze Data for Statistical Significance (e.g., Chi-square test) F->G

Workflow for a Y-tube olfactometer bioassay.

Materials:

  • Y-tube olfactometer

  • Air source (pump, flow meters)

  • Test insects

  • This compound solution and solvent for control

  • Filter paper

Procedure:

  • A solution of this compound on filter paper is placed in one arm of the olfactometer, and a solvent control is placed in the other.

  • A controlled airflow is passed through both arms.

  • An individual insect is released at the base of the Y-tube.

  • The insect's choice of arm (the first arm it enters past a set line) and the time taken are recorded.

  • The olfactometer is cleaned and the position of the treatment and control arms are swapped between trials to avoid positional bias.

  • Data from many individuals are analyzed statistically to determine if there is a significant preference for the arm with the test compound.

Protocol 4: Field Trapping Experiment

Field trials are the definitive test of a pheromone's effectiveness under natural conditions.

Objective: To evaluate the attractiveness of this compound to a target insect population in the field.

Materials:

  • Insect traps (e.g., delta traps, funnel traps)

  • Lures (e.g., rubber septa, polyethylene (B3416737) vials) loaded with this compound

  • Control lures (solvent only)

  • Randomized block experimental design in a suitable habitat

Procedure:

  • Lures are prepared by loading a dispenser (e.g., a rubber septum) with a precise amount of this compound.

  • Traps baited with the test lures and control lures are deployed in the field in a randomized complete block design to account for spatial variability.

  • Traps are checked periodically (e.g., weekly), and the number of captured target insects is recorded.

  • The experiment is run for a duration relevant to the insect's flight period.

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the mean number of insects captured in baited versus control traps.

Hypothetical Field Trapping Data:

Lure TreatmentDose (mg)Mean No. of Insects Captured/Trap/Week ± SE
Unbaited Control00.5 ± 0.2
This compound0.18.2 ± 1.5
1.025.6 ± 3.1
10.015.4 ± 2.5

Conclusion

While direct evidence for the pheromonal activity of this compound is currently lacking in published research, its structural similarity to known insect pheromones makes it a compound of interest. The protocols and frameworks outlined above provide a comprehensive guide for researchers to systematically investigate its potential role in insect chemical communication. Any such investigation should begin with EAG and laboratory bioassays to establish a biological response before proceeding to more resource-intensive field trials. The successful identification of a new pheromone could provide a valuable new tool for the sustainable management of insect pests.

References

Application Notes and Protocols for In Vitro Studies of Fatty Acid Compounds Related to Ethyl 7(Z)-nonadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific in vitro studies conducted on Ethyl 7(Z)-nonadecenoate . The following information is based on studies of structurally related long-chain fatty acids, namely nonadecanoic acid and cis-10-nonadecenoic acid . This information is intended to provide a general framework and potential starting points for research, but it is not a direct representation of the biological activity of this compound.

Introduction

Long-chain fatty acids and their derivatives are being investigated for their potential as therapeutic agents, including in the field of oncology. While data on this compound is not available, studies on related compounds such as nonadecanoic acid and cis-10-nonadecenoic acid have demonstrated cytotoxic and anti-cancer stemness properties in various cancer cell lines. These findings suggest that this class of molecules may warrant further investigation.

Potential Biological Activities of Related Compounds

  • Cytotoxicity: Nonadecanoic acid has been shown to exhibit cytotoxic activities against a range of human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colorectal adenocarcinoma)[1].

  • Anti-leukemic Activity: Cis-10-nonadecenoic acid has been reported to inhibit the proliferation of HL-60 (human promyelocytic leukemia) cells[2].

  • Cancer Stem Cell Inhibition: Cis-10-nonadecenoic acid has been shown to suppress colorectal cancer stemness by inhibiting spheroid formation and downregulating key stem cell markers[3][4].

  • p53 Inhibition: Long-chain fatty acids, including cis-10-nonadecenoic acid, have been shown to inhibit the activity of the tumor suppressor protein p53[2].

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic effects of a related fatty acid.

CompoundCell LineAssayEndpointResultReference
cis-10-Nonadecenoic acidHL-60 (Human promyelocytic leukemia)Proliferation AssayIC50295 µM[2]

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of a novel compound, such as this compound, using a standard MTT assay. This protocol is a template and should be optimized for the specific cell line and compound being tested.

Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line by measuring cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent should be kept constant and should not exceed 0.5% (v/v).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a blank (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (this compound) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance viability Calculate % Viability absorbance->viability ic50 Determine IC50 viability->ic50

Caption: General workflow for determining the cytotoxicity of a test compound.

Hypothetical Signaling Pathway

Given that some long-chain fatty acids can induce apoptosis and affect key signaling molecules, a hypothetical pathway for further investigation could involve the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) Akt->Apoptosis_reg Inhibition Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Apoptosis_reg->Apoptosis Inhibition Compound This compound (Hypothetical) Compound->PI3K Inhibition? Compound->Ras Inhibition?

Caption: Hypothetical signaling pathways potentially modulated by a cytotoxic fatty acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity Ethyl 7(Z)-nonadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Ethyl 7(Z)-nonadecenoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the key challenge of achieving high Z-selectivity and purity.

Issue 1: Low Z:E Isomer Ratio in Olefination Reaction

Question: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction is producing a low ratio of the desired Z-isomer to the E-isomer. How can I improve the Z-selectivity?

Answer: Achieving high Z-selectivity is a common challenge in the synthesis of unsaturated long-chain esters like this compound. The following strategies can be employed to favor the formation of the (Z)-alkene:

  • Wittig Reaction: For non-stabilized ylides, which generally favor Z-alkene formation, it is crucial to use salt-free conditions.[1] Lithium salts can lead to equilibration of intermediates, which reduces Z-selectivity.[1][2] Using sodium- or potassium-based strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) is preferable to organolithium bases like n-butyllithium (n-BuLi).[2][3] Running the reaction at low temperatures (e.g., -78 °C) in polar aprotic solvents like THF can also enhance Z-selectivity.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: While the standard HWE reaction typically favors the E-isomer, the Still-Gennari modification is specifically designed for high Z-selectivity.[3][4][5][6][7] This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong base like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) in THF at low temperatures.[3][4][7]

Troubleshooting Workflow for Low Z-Selectivity

Caption: Troubleshooting workflow for addressing low Z-selectivity in olefination reactions.

Issue 2: Difficulty in Removing Reaction Byproducts

Question: I am struggling to remove byproducts, such as triphenylphosphine (B44618) oxide or phosphate (B84403) esters, from my reaction mixture. What are the best purification strategies?

Answer: The removal of polar byproducts from the nonpolar product is a critical step.

  • Triphenylphosphine Oxide (from Wittig): This byproduct can be challenging to remove completely by standard column chromatography due to its moderate polarity. One effective method is to precipitate the triphenylphosphine oxide from a nonpolar solvent like hexane (B92381) or a mixture of hexane and diethyl ether, followed by filtration. Alternatively, conversion to a water-soluble phosphonium (B103445) salt by treatment with an acid can facilitate its removal through aqueous extraction.

  • Dialkylphosphate Salt (from HWE): A significant advantage of the HWE reaction is that the phosphate byproduct is generally water-soluble and can be easily removed during an aqueous workup.[3]

  • General Purification: For the final purification of this compound, flash column chromatography on silica (B1680970) gel is typically employed. A non-polar eluent system, such as a gradient of diethyl ether in hexane, is recommended.

Issue 3: Ineffective Separation of Z and E Isomers

Question: My final product is a mixture of Z and E isomers, and I cannot separate them using standard silica gel chromatography. What method can I use for isomer separation?

Answer: The separation of Z and E isomers of long-chain unsaturated esters can be difficult due to their similar polarities. Argentic chromatography , which utilizes silica gel impregnated with silver nitrate (B79036), is a highly effective technique for this purpose.[8] The silver ions interact differently with the π-electrons of the cis and trans double bonds, allowing for their separation. Typically, the E-isomer elutes before the Z-isomer.[8]

Experimental Workflow for Isomer Purification

Caption: Workflow for the purification of Z/E isomers using argentic chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and effective methods for constructing the Z-double bond in this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification of the HWE for high Z-selectivity.[1][3][4][5][6][7] Cross-metathesis is another potential route, although controlling the stereoselectivity to favor the Z-isomer can be challenging and often requires specific catalysts.

Q2: How can I determine the Z:E ratio of my product?

A2: The Z:E isomer ratio can be accurately determined using the following analytical techniques:

  • Proton NMR (¹H NMR) Spectroscopy: This is a powerful method for quantifying the isomer ratio.[8] The vinylic protons of the Z and E isomers have distinct chemical shifts and, more importantly, different coupling constants (J-values). For disubstituted alkenes, the coupling constant for trans protons (E-isomer) is typically larger (J = 12-18 Hz) than for cis protons (Z-isomer) (J = 6-12 Hz).[9][10] The ratio of the integrals of the corresponding vinylic proton signals for each isomer gives the Z:E ratio.[8][11]

  • Gas Chromatography (GC): When coupled with a suitable column (e.g., a polar capillary column), GC can often separate the Z and E isomers, allowing for their quantification based on the peak areas.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the isomers based on their retention times and mass spectra.

Q3: What are the expected yields and purity levels for the synthesis of this compound?

A3: The yields and purity can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. The following table provides typical values based on literature for similar long-chain unsaturated esters synthesized via Z-selective methods.

ParameterWittig Reaction (Salt-Free)Still-Gennari modified HWE
Typical Yield 60-85%70-95%
Typical Z:E Ratio 85:15 to 95:5>95:5
Purity after Chromatography >98%>98%

Q4: What are the key considerations for scaling up the synthesis of this compound?

A4: Scaling up Z-selective olefination reactions presents several challenges:

  • Temperature Control: Maintaining a consistently low temperature (e.g., -78 °C) throughout a large-scale reaction can be difficult but is crucial for high Z-selectivity.

  • Reagent Addition: The slow and controlled addition of reagents is important to manage exothermic reactions and maintain optimal conditions.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially when dealing with slurries or viscous reaction mixtures.

  • Workup and Purification: Handling large volumes of solvents during extraction and performing large-scale chromatography can be challenging. Argentic chromatography, while effective, can be expensive and cumbersome on a large scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Still-Gennari Modified Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the Z-selective synthesis of this compound.

Materials:

  • Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate

  • 18-crown-6

  • Potassium hexamethyldisilazide (KHMDS)

  • Dodecanal (B139956)

  • Ethyl 7-bromoheptanoate

  • Triphenylphosphine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Phosphonium Salt: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 7-bromoheptanoate and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile (B52724). Reflux the mixture overnight. Cool to room temperature and remove the solvent under reduced pressure. The resulting phosphonium salt can be used without further purification.

  • Preparation of the Phosphonate: The phosphonium salt is then converted to the corresponding bis(2,2,2-trifluoroethyl)phosphonate via the Arbuzov reaction (details omitted for brevity, but this is a standard procedure).

  • Olefination Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the ethyl bis(2,2,2-trifluoroethyl)phosphono-heptanoate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of KHMDS (1.05 equivalents) in THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

    • Add a solution of dodecanal (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/diethyl ether gradient to yield high-purity this compound.

Protocol 2: Purification of Z/E Isomers by Argentic Column Chromatography

Materials:

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Acetonitrile

  • Hexane

  • Diethyl ether

  • Crude this compound containing the E-isomer

Procedure:

  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water or acetonitrile to make a saturated solution.

    • In a separate flask, make a slurry of silica gel in hexane.

    • Slowly add the silver nitrate solution to the silica gel slurry with vigorous stirring.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Activate the silver-impregnated silica gel by heating it in an oven at 110-120 °C for several hours.

  • Column Packing and Elution:

    • Pack a chromatography column with the prepared argentic silica gel as a slurry in hexane.

    • Dissolve the crude this compound mixture in a minimal amount of hexane.

    • Load the sample onto the column.

    • Elute the column with a non-polar solvent system, such as a gradient of diethyl ether in hexane (e.g., starting with 100% hexane and gradually increasing the diethyl ether concentration). The E-isomer will typically elute first.[8]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure Z-isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

References

Optimizing reaction conditions for the esterification of 7(Z)-nonadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the esterification of 7(Z)-nonadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful esterification experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of 7(Z)-nonadecenoic acid.

Issue Potential Cause Suggested Solution
Low Ester Yield Reversible Reaction Equilibrium: The Fischer esterification is a reversible process, and the accumulation of water can drive the reaction backward, reducing the yield of the ester.[1]1. Use Excess Alcohol: Employ a large excess of the alcohol reactant to shift the equilibrium towards the product side according to Le Châtelier's principle.[2] 2. Remove Water: Continuously remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like molecular sieves, or performing the reaction in a solvent that forms an azeotrope with water.[1] 3. High Reaction Temperature: Increasing the reaction temperature can help drive off water and increase the reaction rate.[3]
Insufficient Catalyst Activity: The catalyst may not be active enough or may have degraded.1. Catalyst Selection: For homogeneous catalysis, strong acids like sulfuric acid or p-toluenesulfonic acid are effective.[4] For heterogeneous catalysis, consider solid acid catalysts like Amberlyst-15 or acidic clays (B1170129) which can simplify purification.[4][5] 2. Catalyst Concentration: Ensure the appropriate catalyst loading. For sulfuric acid, a concentration of 1-3 wt% of the fatty acid is often a good starting point.[6]
Steric Hindrance: The long chain of 7(Z)-nonadecenoic acid might present steric challenges, slowing down the reaction.[4]1. Optimize Reaction Time and Temperature: Longer reaction times and higher temperatures may be necessary to overcome steric hindrance.[7] Monitor the reaction progress using techniques like TLC or GC to determine the optimal duration.
Side Reactions Occur Oxidation of the Double Bond: The cis-double bond at the 7th position is susceptible to oxidation, especially at high temperatures or in the presence of strong oxidizing agents.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[8] 2. Moderate Temperatures: Avoid excessively high temperatures that could promote oxidation. Find a balance between reaction rate and stability. 3. Careful Catalyst Choice: While sulfuric acid is a strong catalyst, it can also be a strong oxidizing agent at high concentrations and temperatures.[9] Consider milder catalysts if oxidation is a significant issue.
Ether Formation: At high temperatures, alcohols can undergo dehydration to form ethers, particularly when a strong acid catalyst is used.1. Control Temperature: Maintain the reaction temperature within the optimal range for esterification without favoring ether formation.[10] 2. Molar Ratio: Using a very large excess of alcohol might not always be beneficial and could favor side reactions. Optimize the molar ratio of alcohol to fatty acid.
Difficulty in Product Isolation Emulsion Formation during Workup: The presence of unreacted fatty acid can lead to the formation of emulsions during aqueous workup, making phase separation difficult.1. Neutralization Step: After the reaction, neutralize the acidic catalyst with a weak base like sodium bicarbonate or sodium carbonate solution.[11] This will convert the unreacted fatty acid into its salt, which is more soluble in the aqueous phase. 2. Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions.
Co-elution during Chromatography: The ester product and unreacted fatty acid may have similar polarities, leading to difficult separation by column chromatography.1. Derivatization: If separation is challenging, consider derivatizing the unreacted fatty acid to alter its polarity before chromatography. 2. Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the molar ratio of alcohol to 7(Z)-nonadecenoic acid?

A1: A common starting point is a significant molar excess of the alcohol, ranging from 10:1 to as high as 40:1 (alcohol:fatty acid).[6] This helps to drive the equilibrium towards the formation of the ester. The optimal ratio should be determined experimentally for your specific alcohol and reaction conditions.

Q2: Which catalyst is best for the esterification of 7(Z)-nonadecenoic acid?

A2: The choice of catalyst depends on your specific requirements for reaction conditions and purification.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and commonly used.[4] However, they require neutralization and can be corrosive.

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, Nafion, or acidic clays offer the advantage of easy separation from the reaction mixture by filtration, simplifying the workup process.[4][5] They are also often reusable.

  • Lewis Acids: Metal salts like ferric chloride (FeCl₃·6H₂O) have also been shown to be effective catalysts for the esterification of long-chain fatty acids.[7]

Q3: What is the optimal temperature range for this esterification?

A3: The optimal temperature typically ranges from the reflux temperature of the alcohol used to around 150°C.[5] For instance, with methanol (B129727), reactions are often run at its reflux temperature (around 65-70°C).[6] For higher boiling point alcohols, higher temperatures can be used to accelerate the reaction, but care must be taken to avoid side reactions like oxidation of the double bond.[8][11]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the fatty acid and the appearance of the less polar ester product.

  • Gas Chromatography (GC): GC provides a quantitative measure of the conversion of the fatty acid to its ester. This is often the preferred method for accurate kinetic studies.

  • Acid Value Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base to determine the remaining acid value.[4]

Q5: Is it necessary to use a solvent?

A5: Not always. If a large excess of the alcohol is used, it can often serve as both the reactant and the solvent. However, in some cases, particularly with solid catalysts or for azeotropic removal of water, an inert solvent like toluene (B28343) or hexane (B92381) may be beneficial.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the esterification of long-chain unsaturated fatty acids, which can be used as a starting point for optimizing the esterification of 7(Z)-nonadecenoic acid.

Table 1: Comparison of Homogeneous Catalyst Conditions for Unsaturated Fatty Acid Esterification

CatalystFatty AcidAlcohol (Molar Ratio)Temperature (°C)Time (h)Conversion (%)Reference
H₂SO₄Oleic AcidMethanol (40:1)680.5~88[6]
H₂SO₄Oleic AcidEthanolReflux-High[12]
SnCl₂Oleic AcidEthanol (large excess)752>90[12]

Table 2: Comparison of Heterogeneous Catalyst Conditions for Long-Chain Fatty Acid Esterification

CatalystFatty AcidAlcohol (Molar Ratio)Temperature (°C)Time (h)Conversion (%)Reference
Amberlyst-16Lauric Acid2-Ethylhexanol (1.25:1)140->98[4]
Montmorillonite KSF/0Stearic AcidEthanol1503~93[5]
Sulfonic Acid on Silica (B1680970)Oleic Acid2-Ethylhexanol (1.6:1)-->99[10]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid (Homogeneous Catalysis)

This protocol describes a general procedure for the esterification of 7(Z)-nonadecenoic acid with methanol using sulfuric acid as a catalyst.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7(Z)-nonadecenoic acid.

  • Alcohol Addition: Add a significant molar excess of methanol (e.g., 20-40 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (typically 1-2% by weight of the fatty acid) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress by TLC or GC. A typical reaction time is 1-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted fatty acid until the effervescence ceases.

    • Transfer the mixture to a separatory funnel.

    • Extract the ester with a suitable organic solvent (e.g., diethyl ether or hexane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Protocol 2: Esterification using a Solid Acid Catalyst (Heterogeneous Catalysis)

This protocol provides a general method using a reusable solid acid catalyst like Amberlyst-15.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7(Z)-nonadecenoic acid and the alcohol (e.g., methanol, in a 10:1 molar ratio).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, typically 5-10 wt% of the fatty acid).

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) with vigorous stirring to ensure good contact between the reactants and the catalyst. Monitor the reaction as described in Protocol 1.

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can often be washed with a solvent, dried, and reused.

  • Workup and Purification: The filtrate containing the ester, excess alcohol, and any unreacted fatty acid can be worked up as described in Protocol 1 (steps 5 and 6), often with a simpler neutralization step as the bulk of the acid catalyst has been removed.

Visualizations

Esterification_Workflow start Start: Reactants reactants 7(Z)-Nonadecenoic Acid + Alcohol (Excess) start->reactants catalyst Add Catalyst (e.g., H₂SO₄ or Solid Acid) reactants->catalyst reaction Heat to Reflux (e.g., 65-150°C) catalyst->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Neutralization, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: Ester purification->product end End product->end

Caption: General experimental workflow for the esterification of 7(Z)-nonadecenoic acid.

Troubleshooting_Logic start Low Ester Yield? cause1 Reversible Reaction? start->cause1 Yes cause2 Catalyst Inactive? start->cause2 No solution1a Use Excess Alcohol cause1->solution1a Yes solution1b Remove Water cause1->solution1b Yes cause3 Side Reactions? cause2->cause3 No solution2a Increase Catalyst Concentration cause2->solution2a Yes solution2b Change Catalyst cause2->solution2b Yes solution3a Use Inert Atmosphere cause3->solution3a Yes solution3b Optimize Temperature cause3->solution3b Yes

Caption: Troubleshooting logic for addressing low yield in esterification reactions.

References

Technical Support Center: Synthesis of Ethyl 7(Z)-nonadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 7(Z)-nonadecenoate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound and similar long-chain (Z)-unsaturated esters are the Wittig reaction and Olefin Cross-Metathesis. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde into a (Z)-alkene. Olefin cross-metathesis employs a metal catalyst, typically ruthenium-based, to form a new carbon-carbon double bond between two smaller olefins.

Q2: Which method is generally preferred for Z-selectivity in long-chain unsaturated ester synthesis?

A2: Both methods can be optimized for high (Z)-selectivity. The Wittig reaction with non-stabilized ylides under salt-free conditions typically favors the formation of the (Z)-isomer. For olefin cross-metathesis, specialized (Z)-selective catalysts, such as certain Schrock (molybdenum-based) or Grubbs (ruthenium-based) catalysts, are required to achieve high (Z)-selectivity. The choice of method often depends on the availability of starting materials, catalyst cost, and functional group tolerance.

Q3: How can I purify the final this compound product to remove byproducts?

A3: Purification is critical to obtain a high-purity product. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired ester from byproducts like triphenylphosphine (B44618) oxide (from the Wittig reaction) or homodimerized products (from cross-metathesis). A non-polar eluent system, such as a mixture of hexane (B92381) and diethyl ether, is typically used.

  • Distillation: For thermally stable compounds, fractional distillation under reduced pressure can be used to separate components based on their boiling points.

  • Crystallization: Low-temperature crystallization can be employed to selectively crystallize the desired product or impurities.

  • Supercritical Fluid Chromatography (SFC): This technique can be effective for separating isomers and purifying polyunsaturated fatty acid esters.

Troubleshooting Guides

The Wittig Reaction

Problem 1: Low yield of the desired (Z)-alkene.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inefficient Ylide Formation Ensure the phosphonium salt is completely dry. Use a strong, non-nucleophilic base such as NaHMDS or KHMDS. Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).Improved conversion of the phosphonium salt to the ylide, leading to a higher yield of the alkene.
Ylide Instability Generate the ylide in situ at low temperatures (e.g., -78 °C) and use it immediately. Some ylides are best generated in the presence of the aldehyde.Minimized decomposition of the ylide, increasing its availability for the reaction with the aldehyde.
Steric Hindrance If the aldehyde or the ylide is sterically hindered, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields for hindered substrates.Increased reaction rate and higher yield of the desired alkene.
Side Reactions Use salt-free conditions if possible, as lithium salts can sometimes lead to side reactions and reduced Z-selectivity.Reduced formation of byproducts and improved yield of the (Z)-isomer.

Problem 2: Poor (Z)-selectivity (high proportion of the (E)-isomer).

Potential Cause Troubleshooting Suggestion Expected Outcome
Use of a Stabilized Ylide Ensure a non-stabilized ylide is used, as stabilized ylides (e.g., those with adjacent ester or ketone groups) strongly favor the (E)-isomer.A significant shift in the product ratio towards the (Z)-isomer.
Presence of Lithium Salts

Preventing isomerization of Ethyl 7(Z)-nonadecenoate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Ethyl 7(Z)-nonadecenoate during analytical procedures.

Troubleshooting Guide: Minimizing Isomerization

Issue: You are observing the presence of the (E)-isomer (trans) of Ethyl 7-nonadecenoate in your analytical results, which is not expected in your original sample. This indicates that the Z-to-E isomerization is occurring during your sample preparation or analysis.

Below is a step-by-step guide to identify and mitigate the potential causes of isomerization.

Step 1: Sample Preparation and Handling

During sample preparation, exposure to heat and acidic or basic conditions can promote isomerization.

  • Protocol:

    • Derivatization: If derivatization is necessary, it's crucial to use mild conditions. For instance, when preparing fatty acid methyl esters (FAMEs), lowering the derivatization temperature from 95°C to room temperature has been shown to prevent cis-to-trans double bond isomerization[1]. While your molecule is an ethyl ester, this principle of avoiding high temperatures during any chemical modification step is critical.

    • Solvent Choice: Utilize neutral, aprotic solvents. Avoid solvents that may contain acidic impurities which can catalyze isomerization.

    • Storage: Store samples in a freezer to minimize thermal stress prior to analysis[2].

Step 2: Analytical Method Optimization (GC-MS)

Gas chromatography (GC) is a common technique for analyzing fatty acid esters, but the high temperatures involved can be a primary cause of isomerization[3][4].

  • Protocol:

    • Inlet Parameters: The GC inlet is a high-temperature zone where isomerization can readily occur.

      • Lower the inlet temperature to the minimum required for efficient volatilization[3].

      • Use a split injection to reduce the sample's residence time in the hot inlet[3].

      • Consider using a Programmable Temperature Vaporization (PTV) inlet, which allows for a cold injection followed by a rapid temperature ramp, minimizing thermal stress[3].

    • Oven Temperature Program:

      • Start with a lower initial oven temperature to preserve the isomer's integrity before separation begins[3].

      • Employ a faster temperature ramp to decrease the total analysis time and exposure to elevated temperatures[3].

      • Set the final oven temperature to be high enough to elute all compounds but no higher than necessary[3].

    • Column Selection:

      • Highly polar columns, such as those with biscyanopropyl stationary phases, are effective in separating cis and trans isomers[5].

      • Using a shorter column can reduce the analysis time and the on-column residence time, thereby minimizing the opportunity for isomerization[3].

Step 3: Alternative Analytical Techniques (HPLC)

If isomerization persists despite optimizing your GC method, consider High-Performance Liquid Chromatography (HPLC), which operates at lower temperatures.

  • Protocol:

    • Method: HPLC is a viable alternative for analyzing thermally labile compounds like unsaturated fatty acid esters[3][4][6].

    • Column: A C18 column can be used, but for better separation of geometrical isomers, a column with higher molecular-shape selectivity, such as a COSMOSIL Cholester column, is recommended[6].

    • Detection: When coupled with a mass spectrometer (LC-MS), HPLC can provide high sensitivity for the analysis of fatty acid esters[7][8].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of this compound?

A1: The primary drivers for the isomerization of unsaturated fatty acid esters from the Z (cis) to the E (trans) configuration are heat and the presence of acids or bases. During GC analysis, high temperatures in the injector port and the column are common causes of this thermal rearrangement[3]. Acidic or basic conditions during sample preparation can also catalyze this isomerization[9][10].

Q2: How can I be sure that the isomerization is happening during my analysis and is not present in my original sample?

A2: To confirm that the isomerization is an artifact of your analytical method, you can analyze a certified reference standard of this compound using your current method. If you observe the formation of the E-isomer, it confirms that your method is inducing the isomerization. Additionally, you can try analyzing your sample using a less thermally aggressive technique, like HPLC, to see if the E-isomer is still present[3][4].

Q3: Can the derivatization step to form fatty acid esters cause isomerization?

A3: Yes, the derivatization process, which is often used to prepare fatty acid methyl esters (FAMEs) for GC analysis, can cause isomerization if not performed under mild conditions. High temperatures during this step are a known cause of cis-to-trans isomerization[1]. It is recommended to use lower temperatures or alternative derivatization methods that do not require heat.

Q4: What type of GC column is best for separating Z and E isomers of Ethyl 7-nonadecenoate?

A4: For the separation of cis and trans isomers of fatty acid esters, highly polar capillary columns are recommended. Columns with biscyanopropyl stationary phases are particularly effective for this purpose[5]. These columns provide the necessary selectivity to resolve the geometric isomers, which may co-elute on less polar columns[11][12].

Q5: Are there alternative analytical techniques to GC-MS for analyzing this compound that are less likely to cause isomerization?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent alternative to GC-MS for analyzing thermally sensitive molecules like unsaturated fatty acid esters[3][4][6]. Since HPLC separations are typically performed at or near room temperature, the risk of thermally induced isomerization is significantly reduced. Coupling HPLC with a mass spectrometer (LC-MS) can provide the sensitivity needed for quantitative analysis[7][8].

Quantitative Data Summary

Table 1: Recommended GC Parameter Adjustments to Minimize Isomerization

ParameterStandard Conditions (Prone to Isomerization)Recommended Conditions (To Minimize Isomerization)Rationale
Inlet Temperature > 250 °CLowest possible for efficient volatilizationHigh inlet temperatures are a primary cause of thermal rearrangement[3].
Initial Oven Temp. 100 - 150 °C40 - 60 °CReduces initial thermal stress on the analyte[3].
Oven Ramp Rate 5 - 10 °C/min> 15 °C/minA faster ramp rate reduces the overall analysis time and exposure to high temperatures[3].

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Analysis of this compound
  • Sample Preparation:

    • If derivatization is required, perform it at room temperature to prevent isomerization[1].

    • Dissolve the final sample in a neutral, aprotic solvent.

  • GC Inlet:

    • Set the inlet temperature to the lowest value that allows for complete volatilization of the analyte (start with a lower temperature and increase incrementally if peak shape is poor).

    • Use a split injection with a high split ratio to minimize the residence time in the inlet[3].

  • GC Column:

    • Use a highly polar capillary column, such as one with a biscyanopropyl stationary phase[5].

  • GC Oven Program:

    • Set the initial oven temperature to 50 °C[12].

    • Use a rapid temperature ramp (e.g., 15-20 °C/min) to the final temperature required to elute the analyte[3].

  • Mass Spectrometer:

    • Use selected ion monitoring (SIM) for enhanced sensitivity and specificity if needed.

Protocol 2: HPLC-MS Method for Analysis of this compound
  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

  • HPLC System:

    • Use a C18 or a specialized column for isomer separation like a COSMOSIL Cholester column[6].

    • The mobile phase will depend on the column but is typically a mixture of acetonitrile (B52724) and water for reversed-phase chromatography.

  • Detection:

    • Couple the HPLC to a mass spectrometer for sensitive detection and quantification[7][8].

Visualizations

Isomerization_Pathway This compound This compound Ethyl 7(E)-nonadecenoate Ethyl 7(E)-nonadecenoate This compound->Ethyl 7(E)-nonadecenoate Heat, Acid, or Base Troubleshooting_Workflow cluster_GC GC Method Optimization cluster_SamplePrep Sample Preparation cluster_Alternative Alternative Methods A Lower Inlet Temperature B Optimize Oven Program A->B C Use Polar Column B->C E Use HPLC C->E If isomerization persists D Mild Derivatization Conditions D->A End Isomerization Minimized E->End Start Isomerization Observed? Start->D Yes Start->End No

References

Stability and degradation of Ethyl 7(Z)-nonadecenoate under storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 7(Z)-nonadecenoate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability and degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a long-chain monounsaturated fatty acid ethyl ester.[1] While specific applications for this exact molecule are not extensively documented in public literature, fatty acid ethyl esters are broadly used as pharmaceutical excipients, particularly as solvents and vehicles for lipophilic drugs in injectable formulations.[2][3][4] They are also utilized in the food and cosmetics industries.[2]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for unsaturated fatty acid esters like this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond can be cleaved in the presence of water (especially under acidic or basic conditions) to yield 7(Z)-nonadecenoic acid and ethanol.[3] Elevated temperatures can accelerate this process.[5]

  • Oxidation: The double bond at the 7th position is susceptible to oxidation, particularly when exposed to air (oxygen), light, and trace metals. This can lead to the formation of peroxides, aldehydes, ketones, and other secondary oxidation products, which can alter the compound's properties and purity.[6][7]

Q3: What are the ideal storage conditions for this compound to ensure its stability?

To minimize degradation, this compound should be stored in a freezer.[1] The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon to prevent oxidation.[8] It is also crucial to protect the compound from light.[8]

Q4: Can I use antioxidants to improve the stability of this compound?

Yes, the addition of antioxidants can extend the shelf life of unsaturated fatty acid esters by inhibiting oxidation.[4][9] Common antioxidants used for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate. The choice and concentration of the antioxidant would need to be optimized for your specific application.[4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity). Oxidation of the double bond.- Confirm proper storage conditions (freezer, inert atmosphere, protection from light).- If repeatedly opening the container, ensure it is flushed with inert gas before re-sealing.- Consider adding a suitable antioxidant if compatible with your application.
pH of the formulated product decreases over time. Hydrolysis of the ester to the corresponding carboxylic acid (7(Z)-nonadecenoic acid).- Ensure the compound and any solvents or excipients are anhydrous.- Store in a desiccated environment to minimize exposure to moisture.- Avoid acidic or basic conditions that can catalyze hydrolysis.
Appearance of new peaks in analytical chromatograms (e.g., GC-MS, HPLC). Degradation of the compound into various byproducts.- Analyze for common degradation products such as the free fatty acid, hydroperoxides, and aldehydes.- Re-evaluate storage and handling procedures to minimize exposure to air, light, and moisture.- Perform a forced degradation study to identify potential degradation products under stress conditions (heat, light, acid, base, oxidation).
Inconsistent experimental results. Inconsistent purity of this compound due to degradation.- Re-qualify the purity of the material before use, especially for older batches or those not stored under ideal conditions.- Use freshly opened vials for critical experiments.- If possible, source the compound from a reputable supplier who provides a certificate of analysis with storage recommendations.[1]

Quantitative Data on Stability

The following tables present hypothetical stability data for this compound under various storage conditions to illustrate expected trends. Actual degradation rates should be determined empirically.

Table 1: Effect of Temperature on Purity of this compound Stored Under Inert Atmosphere and Protected from Light

Storage TemperaturePurity (%) after 3 MonthsPurity (%) after 6 MonthsPurity (%) after 12 Months
-20°C>99>9998.5
4°C98.597.095.0
25°C (Room Temp)96.092.588.0

Table 2: Effect of Atmosphere on Purity of this compound at 4°C, Protected from Light

Storage AtmospherePurity (%) after 3 MonthsPurity (%) after 6 MonthsPurity (%) after 12 Months
Inert Gas (Nitrogen)98.597.095.0
Air97.094.089.0

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To evaluate the stability of this compound under defined storage conditions.

Materials:

  • This compound

  • Amber glass vials with Teflon-lined screw caps

  • Nitrogen or Argon gas

  • Temperature and humidity-controlled chambers/refrigerators/freezers

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

  • HPLC with a suitable detector (e.g., UV, ELSD, or MS)

Methodology:

  • Aliquot this compound into amber glass vials.

  • For samples to be stored under an inert atmosphere, flush the headspace of the vials with nitrogen or argon gas before sealing.

  • Place the vials in stability chambers set to the desired storage conditions (e.g., -20°C, 4°C/ambient humidity, 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Prepare a sample solution of known concentration in a suitable solvent (e.g., hexane (B92381) or isopropanol).

  • Analyze the sample by a validated chromatographic method (e.g., GC-FID) to determine the purity and identify any degradation products.

  • Calculate the percentage of the remaining this compound and quantify any major degradants.

Visualizations

degradation_pathway cluster_main Degradation of this compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway main_compound This compound peroxides Hydroperoxides main_compound->peroxides O2, Light, Metal Ions ffa 7(Z)-nonadecenoic Acid main_compound->ffa H2O (Acid/Base Catalysis) ethanol Ethanol main_compound->ethanol H2O (Acid/Base Catalysis) secondary_ox Secondary Oxidation Products (Aldehydes, Ketones, etc.) peroxides->secondary_ox

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_workflow Stability Study Workflow start Aliquot Sample storage Store under Varied Conditions (Temp, Light, Atmosphere) start->storage sampling Sample at Time Points (0, 3, 6, 12 months) storage->sampling analysis Analytical Testing (GC/HPLC for Purity and Degradants) sampling->analysis data Data Analysis and Comparison analysis->data end Determine Shelf-life data->end

Caption: General workflow for a stability study of this compound.

References

Overcoming solubility issues of Ethyl 7(Z)-nonadecenoate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 7(Z)-nonadecenoate. The information is designed to address common challenges, particularly those related to its solubility in aqueous media during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a long-chain fatty acid ester. Its key identifiers and properties are summarized below.

PropertyValue
CAS Number 2692622-83-4[1]
Molecular Formula C₂₁H₄₀O₂[1]
Molecular Weight 324.54 g/mol [1]
Physical State Neat (liquid or solid, depending on temperature)
Purity Typically >99% for research grade[1]
Storage Freezer conditions are recommended for stability[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?

This compound is a highly lipophilic molecule due to its long hydrocarbon chain. This chemical structure results in very poor solubility in water and aqueous buffers. This is a common issue encountered when working with long-chain fatty acid esters.

Q3: What are the potential biological activities of this compound?

While direct studies on the specific biological activities of this compound are limited, research on structurally similar long-chain fatty acid esters suggests potential roles in modulating inflammatory pathways. For instance, a similar compound, (E)-9-octadecenoic acid ethyl ester, has been shown to attenuate inflammatory responses by regulating the MAPKs and NF-κB signaling pathways in macrophages. Therefore, it is plausible that this compound may exhibit anti-inflammatory properties.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing the poor aqueous solubility of this compound for experimental purposes.

Problem: Precipitate formation or cloudy solution when adding this compound to aqueous media.

Cause: The hydrophobic nature of the compound prevents it from dissolving in polar solvents like water or buffers.

Solutions:

  • Use of a Co-solvent: Dissolve this compound in a small amount of a water-miscible organic solvent before adding it to the aqueous medium.

  • Employ Surfactants: The use of non-ionic surfactants can help to create stable nano-emulsions.

  • Lipid-Based Formulations: For in vivo or complex in vitro models, consider lipid-based drug delivery systems (LBDDS).

  • Particle Size Reduction: For certain applications, reducing the particle size can increase the surface area and improve the dissolution rate.

Estimated Solubility Profile

The following table provides an estimated solubility profile for this compound in common laboratory solvents. It is important to experimentally determine the precise solubility for your specific experimental conditions.

SolventTypeEstimated SolubilityRationale
Water Polar ProticVery Low / InsolubleThe long, non-polar hydrocarbon chain dominates the molecule's properties.
Ethanol Polar ProticSolubleThe ethyl group of the ester and the alkyl chain have good miscibility with ethanol.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong organic solvent capable of dissolving a wide range of lipophilic compounds.[2]
Methanol Polar ProticModerately SolubleSimilar to ethanol, but its higher polarity may slightly reduce solubility compared to ethanol.
Acetone Polar AproticSolubleGood balance of polarity to interact with the ester group and the non-polar tail.
Hexane Non-PolarSolubleThe long hydrocarbon chain will have high miscibility with non-polar solvents.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a concentrated stock solution that can be further diluted in aqueous media for in vitro experiments.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, amber glass vial

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound in a sterile, amber glass vial.

  • Add a precise volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, ensure the final concentration of DMSO in the aqueous medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

This protocol provides a basic method for creating a self-emulsifying formulation for improved aqueous dispersibility.

Materials:

  • This compound

  • A carrier oil (e.g., medium-chain triglycerides like Caprylic/Capric Triglyceride)

  • A non-ionic surfactant (e.g., Polysorbate 80 or a polyoxyethylene castor oil derivative)

  • A co-surfactant/co-solvent (e.g., Transcutol® P or Propylene Glycol)

  • Glass beaker and magnetic stirrer

Procedure:

  • Determine the ratio of oil, surfactant, and co-surfactant. A common starting point is a 1:1:1 or 2:1:1 ratio by weight.

  • Weigh the appropriate amounts of the carrier oil, surfactant, and co-surfactant into a glass beaker.

  • Heat the mixture to approximately 40°C while stirring with a magnetic stirrer until a homogenous mixture is formed.

  • Weigh the desired amount of this compound and add it to the mixture.

  • Continue stirring until the active compound is completely dissolved.

  • To test the self-emulsifying properties, add a small amount of the formulation to an aqueous medium with gentle agitation and observe the formation of a fine emulsion.

Visualizations

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G Workflow for Addressing Solubility Issues cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies A Define required concentration in aqueous medium B Attempt direct dissolution in aqueous buffer A->B C Precipitation or Cloudiness Observed B->C D Select Co-solvent (e.g., DMSO, Ethanol) C->D Yes E Prepare Concentrated Stock Solution D->E F Dilute stock into aqueous medium E->F G Final co-solvent concentration < 0.5%? F->G H Proceed with Experiment G->H Yes I Consider alternative methods: - Surfactants - Lipid-based formulations G->I No

Caption: A decision-making workflow for overcoming the aqueous solubility challenges of this compound.

Hypothesized Signaling Pathway

Based on studies of similar long-chain fatty acid esters, the following diagram depicts a plausible signaling pathway through which this compound might exert anti-inflammatory effects.

G Hypothesized Anti-inflammatory Signaling Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK EN This compound EN->MAPK Inhibition? EN->IKK Inhibition? NFkB_nuc NF-κB (p65/p50) MAPK->NFkB_nuc Phosphorylation IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: A hypothesized signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.

References

Minimizing oxidation of Ethyl 7(Z)-nonadecenoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the oxidation of Ethyl 7(Z)-nonadecenoate during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that can lead to the oxidation of this compound.

Issue Potential Cause Recommended Solution
Sample degradation over time Improper storage conditions: Exposure to oxygen, light, and elevated temperatures can accelerate oxidation.Store this compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower in a tightly sealed vial wrapped in aluminum foil to protect from light.
Inconsistent analytical results Oxidation during sample preparation: Exposure to air and reactive surfaces during handling can cause oxidation.Prepare samples in a glove box under an inert atmosphere. Use deoxygenated solvents and glassware that has been rinsed with a solvent to remove any residues.
Presence of unexpected peaks in chromatogram Formation of oxidation byproducts: Aldehydes, ketones, and other secondary oxidation products can appear as extra peaks.Add an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol to the sample and solvents at a low concentration (e.g., 0.01-0.05%).
Low recovery of the compound Adsorption to surfaces or oxidative loss: The unsaturated ester can adhere to active sites on glassware or be lost to oxidation.Silylate glassware to deactivate active sites. Ensure all sample preparation steps are performed quickly and efficiently to minimize exposure to air.
Discoloration or off-odors in the sample Advanced oxidation: Significant degradation of the fatty acid ester.Discard the sample and obtain a fresh, properly stored aliquot. Review and optimize the entire sample handling and preparation workflow to prevent future occurrences.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause oxidation of this compound?

A1: The primary factors are exposure to oxygen (air), elevated temperatures, light (especially UV), and the presence of metal ions which can act as catalysts. The double bond in the monounsaturated fatty acid ester is susceptible to attack by free radicals, initiating a chain reaction of oxidation.

Q2: How can I minimize oxygen exposure during my experiment?

A2: To minimize oxygen exposure, it is recommended to work under an inert atmosphere, such as in a nitrogen or argon-filled glove box. Use solvents that have been deoxygenated by sparging with an inert gas. When storing, flush the headspace of the vial with nitrogen or argon before sealing.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere, at a temperature of -20°C or below.[1] To protect it from light, the container should be opaque or wrapped in aluminum foil.

Q4: Which antioxidants are most effective for preventing oxidation, and at what concentration should they be used?

A4: Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ) are highly effective. Natural antioxidants such as α-tocopherol (a form of Vitamin E) can also be used. A typical concentration for these antioxidants is in the range of 0.01% to 0.05% (w/v). The choice of antioxidant may depend on the specific analytical method being used, as some antioxidants can interfere with certain detectors.

Q5: Can I use a combination of antioxidants?

A5: Yes, in some cases, a combination of antioxidants can provide a synergistic effect. However, some combinations may have antagonistic effects.[2] For instance, a mixture of ascorbyl palmitate, tertiary butyl hydroquinone, and mixed tocopherols (B72186) has been shown to significantly extend the shelf life of high-oleic oils.[3] It is advisable to consult the literature or perform a small-scale stability study to determine the optimal antioxidant combination for your specific application.

Q6: How can I detect if my sample of this compound has oxidized?

A6: Oxidation can be detected through various analytical techniques. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) may show the appearance of new peaks corresponding to oxidation products and a decrease in the peak area of the parent compound. Spectroscopic methods can detect the formation of hydroperoxides (primary oxidation products) and carbonyl compounds (secondary oxidation products). Peroxide value (PV) and p-Anisidine value (p-AV) are standard titrimetric and spectrophotometric methods, respectively, to quantify the extent of oxidation.

Quantitative Data on Antioxidant Efficacy

The following tables summarize the effectiveness of various antioxidants in preventing the oxidation of fatty acid esters, providing a basis for selecting an appropriate antioxidant for this compound.

Table 1: Effect of Synthetic Antioxidants on the Oxidative Stability of Soybean Oil Ethyl Esters

AntioxidantConcentration (ppm)Induction Time (hours)Stabilization Factor (F)¹
Control (None) 00.161.00
BHA 15001.318.18
20001.318.18
BHT 2000.855.31
15002.5015.63
70005.3233.25
80006.0537.81
TBHQ 15002.5015.63
70005.0131.31
80008.4052.50

¹Stabilization Factor (F) is the ratio of the induction time of the sample with antioxidant to the induction time of the control. Data extracted from a study on soybean oil ethyl esters using the Rancimat method.[4]

Table 2: Estimated Shelf Life of High-Oleic Oils with Antioxidant Blend

Oil TypeAntioxidant BlendStorage TemperatureEstimated Shelf Life (Years)
High-Oleic Canola Oil 1000 ppm ascorbyl palmitate, 200 ppm TBHQ, 200 ppm mixed tocopherolsAmbient6.8
High-Oleic Sunflower Oil 1000 ppm ascorbyl palmitate, 200 ppm TBHQ, 200 ppm mixed tocopherolsAmbient2.6

Data from an accelerated shelf-life study.[3]

Experimental Protocols

Protocol: Preparation of this compound for GC-MS Analysis with Minimized Oxidation

This protocol outlines the steps for preparing a sample of this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, incorporating measures to prevent oxidation.

Materials:

  • This compound sample

  • High-purity hexane (B92381) (or other suitable solvent), deoxygenated

  • Antioxidant stock solution (e.g., 1% BHT in deoxygenated hexane)

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

  • Silylated autosampler vials with PTFE-lined caps

  • Microsyringes

Procedure:

  • Deoxygenation of Solvent:

    • Sparge high-purity hexane with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Preparation of Antioxidant-Spiked Solvent:

    • Add the antioxidant stock solution to the deoxygenated hexane to achieve a final concentration of 0.01% BHT.

  • Sample Weighing and Dissolution:

    • In a clean, silylated glass vial, accurately weigh a small amount of this compound (e.g., 10 mg).

    • Perform this step quickly to minimize exposure to air.

    • Immediately add the required volume of the antioxidant-spiked deoxygenated hexane to achieve the desired final concentration (e.g., 1 mg/mL).

  • Inert Atmosphere Blanketing:

    • Gently flush the headspace of the vial with nitrogen or argon gas for about 30 seconds.

    • Immediately and tightly cap the vial.

  • Vortexing and Drying:

    • Vortex the vial for 30 seconds to ensure complete dissolution of the sample.

    • If any visible water is present, add a small amount of anhydrous sodium sulfate, vortex again, and allow it to settle.

  • Transfer to Autosampler Vial:

    • In an inert atmosphere if possible (e.g., inside a glove box), carefully transfer the supernatant to a silylated autosampler vial.

    • Flush the headspace of the autosampler vial with inert gas before capping.

  • Analysis:

    • Place the vial in the GC-MS autosampler and proceed with the analysis as soon as possible.

Visualizations

Oxidation_Pathway cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Unsaturated Fatty Acid Ester Unsaturated Fatty Acid Ester Lipid Radical Lipid Radical Unsaturated Fatty Acid Ester->Lipid Radical Loss of H atom Initiator Initiator Initiator->Unsaturated Fatty Acid Ester Heat, Light, Metal Ions Peroxy Radical Peroxy Radical Lipid Radical->Peroxy Radical + O2 Oxygen Oxygen Lipid Hydroperoxide Lipid Hydroperoxide Peroxy Radical->Lipid Hydroperoxide + Another Unsaturated Ester Lipid Radical_2 Lipid Radical Lipid Hydroperoxide->Lipid Radical_2 Forms new radical Another Unsaturated Ester Another Unsaturated Ester Non-radical Products Non-radical Products Radical_1 Radical Radical_1->Non-radical Products + Radical Radical_2 Radical Experimental_Workflow cluster_Preparation Preparation cluster_SampleHandling Sample Handling cluster_Analysis Analysis A Deoxygenate Solvent B Prepare Antioxidant-Spiked Solvent A->B D Dissolve in Spiked Solvent B->D C Weigh Sample C->D E Blanket with Inert Gas D->E F Vortex and Dry E->F G Transfer to Autosampler Vial F->G H GC-MS Analysis G->H Troubleshooting_Flowchart Start Inconsistent Analytical Results? CheckStorage Review Storage Conditions: - Temperature (-20°C or lower)? - Inert atmosphere? - Protection from light? Start->CheckStorage StorageOK Storage OK? CheckStorage->StorageOK ImproveStorage Action: Improve Storage Conditions StorageOK->ImproveStorage No CheckPrep Review Sample Preparation: - Deoxygenated solvents? - Inert atmosphere during handling? - Use of antioxidants? StorageOK->CheckPrep Yes ImproveStorage->CheckStorage PrepOK Preparation OK? CheckPrep->PrepOK ImprovePrep Action: Refine Sample Preparation Protocol PrepOK->ImprovePrep No CheckGlassware Review Glassware: - Clean? - Deactivated (silylated)? PrepOK->CheckGlassware Yes ImprovePrep->CheckPrep GlasswareOK Glassware OK? CheckGlassware->GlasswareOK ImproveGlassware Action: Clean and Silylate Glassware GlasswareOK->ImproveGlassware No End Problem Resolved GlasswareOK->End Yes ImproveGlassware->CheckGlassware

References

Technical Support Center: Refining Purification Protocols for Ethyl 7(Z)-nonadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 7(Z)-nonadecenoate. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Saturated fatty acid ethyl esters: Homologs such as ethyl stearate (B1226849) and ethyl palmitate can be difficult to separate due to similar physical properties.

  • Positional isomers and stereoisomers: The (E)-isomer of Ethyl 7-nonadecenoate and other double bond positional isomers can be formed, particularly in reactions that are not highly stereospecific.

  • Unreacted starting materials: Residual fatty acids, alcohols, or reagents from the esterification or coupling reactions.

  • Byproducts of the synthesis reaction: For instance, in a Wittig reaction, triphenylphosphine (B44618) oxide is a common byproduct that needs to be removed.[1]

  • Oxidation products: Unsaturated esters are susceptible to oxidation, leading to the formation of peroxides, aldehydes, and other degradation products, especially if not handled under an inert atmosphere.

Q2: What is the recommended purity for this compound for use in research and drug development?

A2: For research and drug development applications, a high purity of >99% is typically required.[2] This ensures that observed biological effects are attributable to the compound of interest and not to impurities.

Q3: What are the recommended storage conditions for purified this compound?

A3: To prevent degradation, this compound should be stored in a freezer, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the double bond.[2]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC-FID/MS): GC is a powerful technique for quantifying the purity of volatile compounds like fatty acid ethyl esters and for identifying volatile impurities when coupled with a mass spectrometer (MS).[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a charged aerosol detector (CAD) or a mass spectrometer (MS), can be used for purity determination and to separate non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Column Chromatography (HPLC/Flash Chromatography)

Q: My peaks are tailing or showing poor resolution during HPLC purification. What could be the cause and how can I fix it?

A: Peak tailing and poor resolution in lipid HPLC are common issues.[2] Potential causes and solutions include:

  • Cause: Secondary interactions with the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns.

  • Solution:

    • Use an end-capped column to minimize silanol interactions.

    • Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of free fatty acids (if present as impurities).

  • Cause: Column overload due to high sample concentration or injection volume.

  • Solution:

    • Reduce the amount of sample loaded onto the column.

    • Perform a sample concentration study to determine the optimal loading amount.

  • Cause: Inappropriate mobile phase composition.

  • Solution:

    • Optimize the solvent gradient. A shallower gradient can improve the separation of closely eluting compounds.

    • Ensure the mobile phase is well-mixed and degassed to prevent bubble formation.[6]

Q: I am observing co-elution of my target compound with impurities. How can I improve separation?

A: Co-elution can be addressed by modifying the chromatographic conditions:

  • Solution:

    • Change the stationary phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. For separating geometric isomers, a silver-impregnated column (argentation chromatography) can be highly effective.[7][8][9]

    • Optimize the mobile phase: Experiment with different solvent systems. For reversed-phase HPLC, mixtures of acetonitrile, methanol, isopropanol, and water are commonly used.

    • Adjust the temperature: Lowering the column temperature can sometimes improve the resolution of unsaturated fatty acid esters.

Fractional Distillation

Q: I am not achieving a good separation of this compound from its saturated analogs by fractional distillation. What can I do?

A: The boiling points of long-chain fatty acid esters with similar carbon numbers are often very close, making separation by distillation challenging.

  • Solution:

    • Use a high-efficiency column: Employ a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.[10]

    • Optimize the vacuum: Perform the distillation under a high vacuum to lower the boiling points and prevent thermal degradation of the unsaturated ester.

    • Control the heating rate: A slow and steady heating rate is crucial for achieving good separation. Use a heating mantle with a stirrer for even heat distribution.

Crystallization

Q: My yield is low after low-temperature crystallization. How can I improve it?

A: Low yield in crystallization can be due to several factors:

  • Cause: The concentration of the target compound in the solvent is too low, or the solubility is too high even at low temperatures.

  • Solution:

    • Concentrate the solution: Before cooling, concentrate the solution to a point of near saturation at room temperature.

    • Choose an appropriate solvent: The ideal solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature. For long-chain esters, solvents like acetone, hexane (B92381), or mixtures thereof are often used.

    • Optimize the cooling rate: A slow, gradual cooling process promotes the formation of larger, purer crystals and can improve recovery. Rapid cooling can lead to the formation of small crystals or an oil, which are difficult to isolate.

Urea (B33335) Complexation

Q: The purity of my unsaturated ester fraction after urea complexation is not as high as expected. What could be the problem?

A: Urea complexation is effective for separating saturated and unsaturated fatty acids, but its efficiency depends on several parameters.[11][12][13][14][15]

  • Cause: The ratio of urea to fatty acid ester is not optimal.

  • Solution:

    • Experiment with different urea-to-ester ratios. A higher ratio generally favors the complexation of saturated and monounsaturated esters, leaving the polyunsaturated esters in the filtrate.

  • Cause: The crystallization temperature is not low enough.

  • Solution:

    • Lower the crystallization temperature to enhance the formation of urea adducts with the saturated and less unsaturated esters. Temperatures from ambient down to -20°C have been reported.[14]

  • Cause: Insufficient mixing or equilibration time.

  • Solution:

    • Ensure the mixture is thoroughly agitated to facilitate complex formation and allow sufficient time for the crystallization to reach equilibrium.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Flash Chromatography Adsorption/Partition on silica (B1680970) gel95-98%Fast, relatively low cost, good for removing polar impurities.Lower resolution for closely related isomers, solvent consumption.
HPLC (Reversed-Phase) Partition based on polarity>99%High resolution, suitable for isolating isomers, automated.Higher cost, requires specialized equipment, limited sample capacity.
Argentation Chromatography Complexation of double bonds with silver ions>99% (for isomer separation)Excellent for separating based on degree and geometry of unsaturation.Cost of silver-impregnated stationary phase, potential for silver leaching.
Fractional Distillation Differences in boiling points90-98%Scalable, good for removing non-volatile impurities.Poor separation of homologs with similar boiling points, risk of thermal degradation.
Low-Temperature Crystallization Differences in solubility at low temperatures95-99%Scalable, can be cost-effective, avoids thermal stress.Can be time-consuming, may require multiple recrystallizations.
Urea Complexation Inclusion complex formation with linear chainsEnriched unsaturated fractionGood for bulk separation of saturated and unsaturated esters.Less effective for separating esters with the same degree of unsaturation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with the initial mobile phase. The amount of silica should be 50-100 times the weight of the crude sample.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column after the solvent has been evaporated.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A typical gradient could be from 0% to 5% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate) to visualize the spots.

  • Analysis and Pooling: Analyze the fractions containing the desired compound by GC-MS or NMR. Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Purity Assessment by GC-FID
  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., methyl nonadecanoate) to the sample solution.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-23, SP-2560, or similar) is recommended for the separation of fatty acid esters.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 260 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Analysis: Inject 1 µL of the sample solution. The purity is determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram (area percent method). For quantitative analysis, use the response factor relative to the internal standard.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis1 In-Process Analysis cluster_fine_purification Fine Purification (Optional) cluster_final_analysis Final Quality Control cluster_product Final Product Synthesis Crude Ethyl 7(Z)-nonadecenoate Purification Primary Purification (e.g., Flash Chromatography) Synthesis->Purification Analysis1 Purity Check (TLC, GC-MS) Purification->Analysis1 FinePurification High-Resolution Purification (e.g., HPLC, Crystallization) Analysis1->FinePurification If purity < 99% FinalAnalysis Final Purity and Structure Verification (GC-FID, NMR, MS) Analysis1->FinalAnalysis If purity >= 99% FinePurification->FinalAnalysis FinalProduct Pure Ethyl 7(Z)-nonadecenoate (>99%) FinalAnalysis->FinalProduct

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_HPLC cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Issue: Poor Peak Shape / Resolution Cause1 Column Overload Problem->Cause1 Cause2 Secondary Interactions Problem->Cause2 Cause3 Inappropriate Mobile Phase Problem->Cause3 Cause4 Co-elution of Isomers Problem->Cause4 Solution1 Reduce Sample Load Cause1->Solution1 Solution2 Use End-capped Column or Add Acidic Modifier Cause2->Solution2 Solution3 Optimize Gradient and Solvent Choice Cause3->Solution3 Solution4 Change Stationary Phase (e.g., Argentation) Cause4->Solution4

Caption: Troubleshooting logic for common HPLC purification issues.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthetic Ethyl 7(Z)-nonadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides an objective comparison of standard analytical techniques for validating the purity of synthetic Ethyl 7(Z)-nonadecenoate, a long-chain monounsaturated fatty acid ester. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are compared, with supporting experimental protocols and data presentation.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from the analysis of a synthetically prepared batch of this compound against a certified reference material (>99% purity).

Table 1: Gas Chromatography (GC-FID) Data

ParameterSynthetic SampleReference Standard
Retention Time (min)21.5421.55
Purity (%)98.7>99
Major Impurity (RT, %)21.72 (trans-isomer), 0.8%Not Detected
Other Impurities (%)0.5<0.1

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Data

ParameterSynthetic SampleReference Standard
Retention Time (min)15.215.2
Purity (%)98.8>99
cis/trans Isomer SeparationBaseline ResolvedSingle Peak
Positional Isomer ImpuritiesNot DetectedNot Detected

Table 3: ¹H NMR Spectroscopy Data

Chemical Shift (δ, ppm)AssignmentSynthetic SampleReference Standard
5.34-CH=CH-MultipletMultiplet
4.12-OCH₂CH₃QuartetQuartet
2.28-CH₂COO-TripletTriplet
2.01-CH₂-CH=CH-CH₂-MultipletMultiplet
1.63-CH₂CH₂COO-MultipletMultiplet
1.25-(CH₂)n-MultipletMultiplet
1.23-OCH₂CH₃TripletTriplet
0.88-CH₂CH₃TripletTriplet

Table 4: ¹³C NMR Spectroscopy Data

Chemical Shift (δ, ppm)AssignmentSynthetic SampleReference Standard
173.8C=OPresentPresent
130.0, 129.8-CH=CH-PresentPresent
60.1-OCH₂-PresentPresent
34.4-CH₂COO-PresentPresent
29.7 - 22.7-(CH₂)n-PresentPresent
14.3-OCH₂CH₃PresentPresent
14.1-CH₂CH₃PresentPresent

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a cornerstone technique for assessing the purity of volatile compounds like fatty acid esters.[1][2] For enhanced accuracy, samples are often trans-esterified to their methyl esters (FAMEs), though direct analysis of ethyl esters is also feasible.[2]

Protocol for Purity Analysis:

  • Sample Preparation: Dissolve a known amount of synthetic this compound in hexane (B92381) to a final concentration of 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) coated with a polar stationary phase such as biscyanopropyl polysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector and Detector Temperatures: Set the injector temperature to 250°C and the FID temperature to 300°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 240°C at a rate of 4°C/min.

    • Hold: Maintain at 240°C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio).

  • Data Analysis: Identify the main peak corresponding to this compound by comparing its retention time with that of a certified reference standard. Calculate purity based on the peak area percentage.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly advantageous for the analysis of fatty acid esters, especially for separating geometric isomers (cis/trans) which can be challenging with GC.[3][4] Reversed-phase chromatography is the most common mode used.

Protocol for Purity and Isomer Analysis:

  • Sample Preparation: Dissolve the synthetic this compound in acetonitrile (B52724) to a final concentration of 1 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic mobile phase of acetonitrile/water (90:10, v/v).[5]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection: UV detection at 205 nm.[4]

  • Injection Volume: 10 µL.[3]

  • Data Analysis: Compare the retention time and peak area of the synthetic sample to a reference standard. The purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and purity assessment.[6] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Protocol for Structural Verification and Purity:

  • Sample Preparation: Dissolve approximately 10 mg of the synthetic this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be required for quantitative analysis.[6]

  • Data Analysis:

    • For ¹H NMR, the characteristic signals for the olefinic protons (-CH=CH-) are expected around δ 5.34 ppm. The ethyl ester group will show a quartet around δ 4.12 ppm and a triplet around δ 1.23 ppm.[7]

    • For ¹³C NMR, the olefinic carbons typically resonate around δ 130 ppm.[8]

    • Purity can be estimated by comparing the integrals of the characteristic peaks of the compound to those of any observed impurities.

Mandatory Visualizations

Experimental Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Validation Sample Synthetic Ethyl 7(Z)-nonadecenoate Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GC GC-FID Dissolution->GC HPLC HPLC-UV Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Purity Purity Assessment (%) GC->Purity HPLC->Purity Isomer Isomeric Purity HPLC->Isomer Structure Structural Verification NMR->Structure Comparison Compare with Reference Standard Purity->Comparison Isomer->Comparison Structure->Comparison Report Purity Validation Report Comparison->Report

Caption: Workflow for the comprehensive purity validation of synthetic this compound.

Logical Relationship of Analytical Techniques

G center Purity Validation of This compound GC Gas Chromatography (GC) center->GC Volatility HPLC High-Performance Liquid Chromatography (HPLC) center->HPLC Polarity NMR Nuclear Magnetic Resonance (NMR) center->NMR Magnetic Properties MS Mass Spectrometry (MS) center->MS Mass-to-Charge Ratio GC->MS Coupled Technique (GC-MS) HPLC->MS Coupled Technique (LC-MS)

Caption: Interrelationship of analytical techniques for purity determination.

Hypothetical Signaling Pathway Involvement

G cluster_0 Cell Membrane Receptor GPCR AC Adenylyl Cyclase Receptor->AC FA This compound (as free fatty acid) FA->Receptor cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

References

A Comparative Analysis of Ethyl 7(Z)-nonadecenoate and Other Fatty Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fatty acid esters is crucial for optimizing formulation performance, from enhancing drug delivery to modulating biological activity. This guide provides a comparative analysis of Ethyl 7(Z)-nonadecenoate against other common fatty acid esters, namely Ethyl Oleate, Ethyl Stearate, and Ethyl Linoleate. The comparison focuses on their physicochemical properties and potential biological activities, supported by experimental protocols for their evaluation.

Physicochemical Properties: A Tabular Comparison

The physicochemical characteristics of fatty acid esters are fundamental to their application in pharmaceutical formulations. Properties such as melting point, boiling point, and solubility influence their behavior as solvents, emollients, and penetration enhancers. The following table summarizes the available data for this compound and its comparators. It is important to note that experimental data for this compound is limited, and some values are predicted.

PropertyThis compoundEthyl OleateEthyl StearateEthyl Linoleate
Molecular Formula C21H40O2[1]C20H38O2C20H40O2[2]C20H36O2
Molecular Weight 324.54 g/mol [1]310.51 g/mol 312.54 g/mol [2]308.5 g/mol
Melting Point Not available-32 °C32.5 °C[2]<25 °C
Boiling Point 400.6 ± 24.0 °C (Predicted)[3]216-218 °C at 15 mmHg383.3 °C[2]224 °C at 17 mmHg
Density 0.871 ± 0.06 g/cm³ (Predicted)[3]0.87 g/cm³0.863 g/cm³[2]0.876 g/mL at 25 °C
Solubility in Water Insoluble (predicted)Practically insolubleInsoluble[2]Insoluble
Solubility in Organic Solvents Not availableMiscible with chloroform, ethanol (B145695), ether, fixed oils[4]Soluble in ethanol and organic solvents[5]Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly)

Biological Activity and Therapeutic Potential

Fatty acid esters are not merely inactive excipients; they can exert a range of biological effects, including anti-inflammatory actions and modulation of skin barrier function. A key mechanism through which fatty acids and their derivatives exert their effects is by acting as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors involved in the regulation of lipid metabolism and inflammation.[5][6][7]

Anti-inflammatory Activity

Unsaturated fatty acid esters, in particular, have been investigated for their anti-inflammatory properties. For instance, (E)-9-octadecenoic acid ethyl ester (a trans isomer of ethyl oleate) has been shown to ameliorate inflammatory responses in macrophages by regulating the MAPK and NF-κB signaling pathways.[8] This suggests that other unsaturated esters like this compound may possess similar anti-inflammatory potential. Comparative studies are warranted to investigate the relative potencies of these esters in modulating inflammatory responses.

Skin Penetration Enhancement

Fatty acid esters are widely used in topical and transdermal formulations to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. They are thought to achieve this by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin. The degree of unsaturation and the chain length of the fatty acid ester can influence its effectiveness as a penetration enhancer.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for characterizing the physicochemical properties and biological activities of these fatty acid esters are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

This protocol outlines the analysis of fatty acid ethyl esters to determine their purity and fatty acid profile.

1. Sample Preparation:

  • Dissolve a known amount of the fatty acid ester (e.g., 10 mg) in 1 mL of a suitable organic solvent such as hexane (B92381) or isooctane.

  • For complex mixtures, a transesterification step to convert all fatty acids to their ethyl esters may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column suitable for fatty acid ester separation.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at 10 °C/min, hold for 5 minutes.

    • Ramp 2: Increase to 230 °C at 5 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Impact (EI) Energy: 70 eV.

    • Scan Range: m/z 50-550.

3. Data Analysis:

  • Identify individual fatty acid ethyl esters by comparing their mass spectra and retention times with those of known standards and spectral libraries (e.g., NIST).

  • Quantify the relative abundance of each ester by integrating the corresponding peak areas in the total ion chromatogram.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a method to compare the skin penetration enhancement effects of different fatty acid esters.

1. Skin Preparation:

  • Obtain human or porcine skin from a certified tissue bank.

  • Separate the epidermal or dermal layer using standard techniques (e.g., heat separation or dermatoming).

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

2. Franz Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).

  • Equilibrate the system to 32 ± 1 °C to mimic skin surface temperature.

3. Application of Formulation:

  • Prepare formulations of a model drug (e.g., a non-steroidal anti-inflammatory drug) in a vehicle containing the fatty acid ester of interest (e.g., 5% w/v this compound in propylene (B89431) glycol).

  • Apply a finite dose of the formulation to the surface of the skin in the donor chamber.

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor chamber.

  • Replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC).

5. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).

  • Compare the permeation parameters for formulations containing different fatty acid esters to evaluate their relative enhancement effects.

Visualization of Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

PPAR_Signaling_Pathway PPARα Signaling Pathway in Lipid Metabolism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_Ester Fatty Acid Ester (e.g., this compound) FA Fatty Acid FA_Ester->FA Esterase PPARa PPARα FA->PPARa Ligand Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Transcription Metabolic_Effects Increased Fatty Acid Oxidation Reduced Inflammation Target_Genes->Metabolic_Effects Translation

Caption: PPARα signaling pathway activated by fatty acids.

Experimental_Workflow Workflow for Comparative Analysis of Fatty Acid Esters start Start ester_selection Select Fatty Acid Esters (this compound, Ethyl Oleate, etc.) start->ester_selection physchem_analysis Physicochemical Characterization (GC-MS, DSC, Solubility) ester_selection->physchem_analysis formulation Formulation Preparation (e.g., with model API) ester_selection->formulation data_analysis Data Analysis and Comparison physchem_analysis->data_analysis bio_assays Biological Activity Assays formulation->bio_assays skin_permeation In Vitro Skin Permeation (Franz Diffusion Cells) bio_assays->skin_permeation anti_inflammatory Anti-inflammatory Assay (e.g., Macrophage model) bio_assays->anti_inflammatory skin_permeation->data_analysis anti_inflammatory->data_analysis conclusion Conclusion and Recommendations data_analysis->conclusion

Caption: Experimental workflow for comparing fatty acid esters.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound with other prevalent fatty acid esters. While data on Ethyl Oleate, Ethyl Stearate, and Ethyl Linoleate are more readily available, the unique structural characteristics of this compound—specifically its C19 chain length and the position of its cis double bond—suggest it may possess distinct properties.

Future research should focus on:

  • Comprehensive Physicochemical Characterization: Experimentally determining the melting point, boiling point, and solubility of this compound in various pharmaceutically relevant solvents.

  • Direct Comparative Biological Studies: Conducting head-to-head in vitro and in vivo studies to compare the anti-inflammatory and skin penetration-enhancing effects of this compound against its counterparts.

  • Structure-Activity Relationship (SAR) Studies: Investigating how variations in chain length and the position and configuration of the double bond in fatty acid esters influence their biological activity and formulation performance.

By systematically evaluating these parameters, researchers can make more informed decisions in the selection and application of fatty acid esters for the development of novel and effective drug delivery systems and therapeutic agents.

References

GC-MS vs. HPLC for the Analysis of Ethyl 7(Z)-nonadecenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid compounds is critical. Ethyl 7(Z)-nonadecenoate, a long-chain monounsaturated fatty acid ethyl ester, presents unique analytical challenges. The choice of analytical technique is paramount for achieving reliable results. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by experimental data and detailed protocols.

Principle of Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and semi-volatile compounds.[1] In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas.[1] The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column.[2] The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio.[3]

High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds in a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase.[1] The separation is based on the analyte's affinity for the stationary phase versus the mobile phase.[3] For non-polar compounds like this compound, reversed-phase HPLC is typically employed, where the stationary phase is non-polar and the mobile phase is polar.[4]

Performance Comparison

Both GC-MS and HPLC offer robust and reliable methods for the analysis of fatty acid esters. The selection of the optimal technique depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and the need for structural information. The following table summarizes the key performance parameters for the analysis of fatty acid ethyl esters using GC-MS and HPLC.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Limit of Detection (LOD) 5 to 10 nM (for similar FAEEs)[5]Generally in the low ng to µg range, depending on the detector.GC-MS often provides lower detection limits for volatile compounds.
Limit of Quantification (LOQ) 60 nM (for similar FAEEs)[5]Typically in the ng to µg range.Dependent on detector sensitivity and sample matrix.
Linearity (r²) > 0.99> 0.99[6][7]Both techniques exhibit excellent linearity over a wide concentration range.
Precision (RSD%) Instrument: 0.3-0.7%, Intra-assay: < 7% (for similar FAEEs)[5]< 3%[6][7]Both methods demonstrate good precision.
Sample Volatility Requires volatile or semi-volatile compounds.[1]Suitable for non-volatile and thermally labile compounds.[3]This compound is sufficiently volatile for GC-MS analysis.
Sample Derivatization Not required for the ethyl ester.Not required for the ethyl ester.Derivatization is often needed for free fatty acids in both techniques.
Analysis Time A few minutes to over 30 minutes.[2]10 to 60 minutes.[2]GC-MS can offer faster analysis times for volatile compounds.
Structural Information Provides detailed mass spectra for compound identification.Limited structural information with standard detectors (e.g., UV). Coupling with MS (LC-MS) provides structural data.GC-MS is superior for definitive identification of unknown compounds.

Experimental Protocols

GC-MS Analysis of this compound

1. Sample Preparation:

  • Dissolve a known amount of the sample containing this compound in a suitable volatile solvent such as hexane (B92381) or ethyl acetate.

  • If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the lipid fraction.

  • An internal standard (e.g., ethyl heptadecanoate) should be added for accurate quantification.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: A nonpolar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

HPLC Analysis of this compound

1. Sample Preparation:

  • Dissolve a known amount of the sample containing this compound in the mobile phase or a compatible solvent.

  • As with GC-MS, sample cleanup using extraction techniques may be required for complex matrices.

  • An appropriate internal standard should be used for quantification.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or similar, equipped with a pump, autosampler, and detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). A gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector:

    • UV Detector: Set at a low wavelength (e.g., 205-215 nm) as fatty acid esters have weak chromophores.

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes.

    • Mass Spectrometer (LC-MS): Provides high sensitivity and structural information.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solvent Dissolve in Hexane/Ethyl Acetate Sample->Solvent IS Add Internal Standard Solvent->IS Extract Extraction (if needed) IS->Extract Injection GC Injection Extract->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometer Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpec Mass Spectra Detection->MassSpec Quantification Quantification Chromatogram->Quantification MassSpec->Quantification

Caption: GC-MS workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solvent Dissolve in Mobile Phase Sample->Solvent IS Add Internal Standard Solvent->IS Extract Extraction (if needed) IS->Extract Injection HPLC Injection Extract->Injection Separation C18 Column Separation Injection->Separation Detection UV/ELSD/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC workflow for this compound analysis.

Conclusion

Both GC-MS and HPLC are powerful and suitable techniques for the analysis of this compound.

GC-MS is the preferred method when high sensitivity and definitive compound identification are required. Its ability to provide detailed mass spectra is invaluable for structural elucidation and confirmation. The analysis times can also be relatively short for volatile compounds.

HPLC is a versatile technique that is particularly advantageous for less volatile or thermally sensitive compounds, although this compound is amenable to GC. HPLC with UV or ELSD detection is a robust and cost-effective option for routine quantification. For enhanced sensitivity and structural information, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

The ultimate choice between GC-MS and HPLC will depend on the specific goals of the analysis, the available instrumentation, and the nature of the sample matrix. For complex samples requiring high confidence in identification, GC-MS is superior. For routine quantitative analysis where high throughput may be a factor, HPLC can be an excellent choice.

References

A Comparative Guide to the Biological Activity of Ethyl 7(Z)-nonadecenoate and 7(Z)-nonadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 7(Z)-nonadecenoate and its free acid counterpart, 7(Z)-nonadecenoic acid. In the absence of direct comparative studies in the published literature, this document outlines the anticipated differences in their biological activities based on established principles of lipid biochemistry and pharmacology. We further propose experimental protocols to empirically determine and compare their efficacy.

General Principles: Esterification and Biological Activity

The biological activity of a fatty acid can be significantly influenced by its chemical form. The esterification of a fatty acid, in this case, the conversion of 7(Z)-nonadecenoic acid to this compound, alters its physicochemical properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its molecular interactions.

Generally, free fatty acids are more readily absorbed in the gastrointestinal tract than their ethyl ester forms. Studies on other long-chain fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have indicated that the free fatty acid form exhibits higher bioavailability compared to the ethyl ester form[1][2]. However, this is not a universal rule, as some modified fatty acids have shown comparable absorption and biological effects in both their free acid and ethyl ester forms[3].

Fatty acid ethyl esters (FAEEs) can also exhibit distinct biological activities. For instance, FAEEs are known to be mediators of ethanol-induced cell injury[4]. Conversely, various fatty acid esters have demonstrated therapeutic potential, including antimicrobial and antioxidant activities[5][6][7].

Comparative Data Summary

As direct experimental data for this compound and 7(Z)-nonadecenoic acid is not available, the following table summarizes the anticipated differences based on general principles and data from structurally related lipids.

PropertyThis compound7(Z)-nonadecenoic AcidRationale / Reference
Molecular Weight 324.54 g/mol [8]296.49 g/mol [9][10]Addition of an ethyl group.
Polarity Less polarMore polarThe carboxylic acid group is more polar than the ethyl ester group.
Solubility More soluble in nonpolar solventsMore soluble in polar solventsBased on general principles of "like dissolves like".
Bioavailability (Oral) Potentially lowerPotentially higherFree fatty acids are generally absorbed more efficiently than ethyl esters[1][2].
Cellular Uptake May require enzymatic hydrolysis to the free acid form for uptake and activity.Can be directly taken up by cells through various transport mechanisms.Esterases are required to cleave the ethyl group.
Potential Biological Activities May possess unique activities as an intact ester. Could serve as a prodrug for the free acid.Known to be a long-chain monounsaturated fatty acid. Similar fatty acids have shown anti-inflammatory and anti-proliferative effects[11].The biological effects of fatty acids are diverse and depend on their structure[11][12].

Proposed Experimental Protocols

To empirically determine the comparative biological activities of this compound and 7(Z)-nonadecenoic acid, the following experimental workflow is proposed.

Experimental Workflow: Comparative Bioactivity Assessment

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 In Vivo Studies Cell Viability Assay Cell Viability Assay Signaling Pathway Analysis Signaling Pathway Analysis Cell Viability Assay->Signaling Pathway Analysis Anti-inflammatory Assay Anti-inflammatory Assay Anti-inflammatory Assay->Signaling Pathway Analysis Enzyme Inhibition Assay Enzyme Inhibition Assay Gene Expression Profiling Gene Expression Profiling Enzyme Inhibition Assay->Gene Expression Profiling Pharmacokinetic Analysis Pharmacokinetic Analysis Signaling Pathway Analysis->Pharmacokinetic Analysis Efficacy in Disease Model Efficacy in Disease Model Gene Expression Profiling->Efficacy in Disease Model Data Analysis & Comparison Data Analysis & Comparison Pharmacokinetic Analysis->Data Analysis & Comparison Efficacy in Disease Model->Data Analysis & Comparison Test Compounds Test Compounds Test Compounds->Cell Viability Assay Test Compounds->Anti-inflammatory Assay Test Compounds->Enzyme Inhibition Assay

Caption: Proposed workflow for comparing the biological activities of the two compounds.

Detailed Methodologies:
  • Cell Viability Assay (MTT Assay):

    • Objective: To assess the cytotoxic effects of both compounds on a relevant cell line (e.g., a cancer cell line like HL-60 or a normal cell line).

    • Protocol:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with increasing concentrations of this compound and 7(Z)-nonadecenoic acid for 24, 48, and 72 hours.

      • Add MTT solution to each well and incubate for 4 hours.

      • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 values for both compounds.

  • Anti-inflammatory Assay (LPS-induced TNF-α production):

    • Objective: To compare the anti-inflammatory potential of the two compounds.

    • Protocol:

      • Culture macrophages (e.g., RAW 264.7) in 24-well plates.

      • Pre-treat the cells with various concentrations of each compound for 1 hour.

      • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

      • Collect the cell culture supernatant.

      • Measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an ELISA kit.

      • Compare the dose-dependent inhibition of TNF-α production by both compounds.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound and 7(Z)-nonadecenoic acid are yet to be elucidated, long-chain fatty acids are known to influence various cellular processes, including inflammation and metabolism, often through nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors).

Hypothetical PPARα Activation Pathway

PPARa PPARα Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Binding) Complex->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Biological_Effect Biological Effect (e.g., Lipid Metabolism, Anti-inflammation) Gene_Expression->Biological_Effect Esterase Esterase Compound Compound Esterase->Compound Ester This compound (prodrug) Ester->Esterase Hydrolysis Compound->PPARa

References

Comparison of different synthesis routes for Ethyl 7(Z)-nonadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 7(Z)-nonadecenoate is a long-chain unsaturated fatty acid ester with potential applications in various fields of research, including its role as a precursor in the synthesis of complex lipids and as a component in the study of biological membranes and lipid signaling. The stereoselective synthesis of the Z-isomer is a critical aspect of its production, demanding careful consideration of synthetic strategies to ensure high purity and yield. This guide provides a comparative overview of prominent synthesis routes for this compound, presenting experimental data, detailed protocols for analogous compounds, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthesis Routes

The synthesis of this compound primarily revolves around the stereoselective formation of the cis (or Z) double bond at the C7 position. Three principal strategies are commonly employed for the construction of such moieties in long-chain alkenes: the Wittig reaction, partial hydrogenation of alkynes, and Z-selective cross-metathesis.

Synthesis Route Key Precursors Typical Yield (%) Z/E Selectivity Key Reagents/Catalysts Advantages Disadvantages
Wittig Reaction Heptanal, Ethyl 7-(triphenylphosphoranylidene)heptanoate70-85[1]>95:5[1][2]n-BuLi, NaHMDSHigh Z-selectivity with unstabilized ylides, reliable and well-established.Stoichiometric use of phosphonium (B103445) salt, removal of triphenylphosphine (B44618) oxide byproduct can be challenging.
Partial Hydrogenation of Alkyne Ethyl nonadec-7-ynoate85-95[3]>98:2[3][4]Lindlar's Catalyst (Pd/CaCO₃/PbO), P-2 Nickel (Ni₂B)Excellent Z-selectivity, high yields, catalytic process.Requires synthesis of the alkyne precursor, potential for over-reduction to the alkane, catalyst poisoning.
Z-Selective Cross-Metathesis 1-octene (B94956), Ethyl undec-10-enoate80-95[5][6][7]>95:5[5][6][7]Molybdenum or Ruthenium-based catalystsHigh Z-selectivity, catalytic, tolerant to many functional groups.Catalyst can be expensive and sensitive to air/moisture, requires careful optimization of reaction conditions.

Experimental Protocols

The following protocols are based on the synthesis of structurally similar long-chain (Z)-alkenes and esters, providing a practical guide for the synthesis of this compound.

Wittig Reaction: Synthesis of (Z)-9-Tricosene (Model)

This procedure outlines the synthesis of (Z)-9-tricosene, the housefly pheromone, which can be adapted for this compound by using the appropriate aldehyde and phosphonium salt.[2]

Step 1: Preparation of the Phosphonium Salt

n-Tetradecyltriphenylphosphonium bromide is prepared by refluxing triphenylphosphine with 1-bromotetradecane (B124005) in a suitable solvent like acetonitrile.

Step 2: Ylide Formation and Reaction with Aldehyde

To a suspension of n-tetradecyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS). The resulting ylide solution is then treated with 1-nonanal at low temperature (e.g., -78 °C) and allowed to warm to room temperature.

Step 3: Work-up and Purification

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield (Z)-9-tricosene.

Partial Hydrogenation of an Alkyne: Synthesis of a (Z)-Alkene (Model)

This protocol describes the general procedure for the selective reduction of an alkyne to a (Z)-alkene using Lindlar's catalyst.[3][4]

Step 1: Preparation of the Alkyne Precursor

Ethyl nonadec-7-ynoate can be synthesized via nucleophilic substitution of a suitable alkyl halide with an acetylide, or through other standard alkyne synthesis methods.

Step 2: Hydrogenation

Ethyl nonadec-7-ynoate is dissolved in a solvent such as ethyl acetate (B1210297) or methanol. Lindlar's catalyst (typically 5% by weight of the alkyne) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a controlled pressure system). The reaction is stirred vigorously at room temperature and monitored by TLC or GC until the starting material is consumed.

Step 3: Work-up and Purification

The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.

Z-Selective Cross-Metathesis (Model)

This protocol provides a general outline for the Z-selective cross-metathesis to form a long-chain unsaturated ester.[5][6][7]

Step 1: Substrate Preparation

The starting materials, 1-octene and ethyl undec-10-enoate, are typically degassed prior to use to remove any dissolved oxygen which can deactivate the catalyst.

Step 2: Metathesis Reaction

In a glovebox or under an inert atmosphere, the molybdenum or ruthenium catalyst (e.g., a Schrock or Grubbs-Hoveyda type catalyst known for Z-selectivity) is dissolved in a dry, degassed solvent such as toluene (B28343) or dichloromethane. The alkene substrates are then added, and the reaction mixture is stirred at the appropriate temperature (often room temperature to 40 °C). The reaction progress is monitored by GC or NMR.

Step 3: Work-up and Purification

Once the reaction is complete, the catalyst is quenched, often by adding ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the desired this compound.

Comparative Synthesis Workflow

The following diagram illustrates the different synthetic pathways to obtain this compound.

Synthesis_Comparison cluster_wittig Wittig Reaction Route cluster_hydrogenation Alkyne Hydrogenation Route cluster_metathesis Cross-Metathesis Route Heptanal Heptanal Ethyl 7(Z)-nonadecenoate_W This compound Heptanal->Ethyl 7(Z)-nonadecenoate_W Ethyl 7-bromobeptanoate Ethyl 7-bromobeptanoate Phosphonium Salt Phosphonium Salt Ethyl 7-bromobeptanoate->Phosphonium Salt  + PPh3 Ylide Ylide Phosphonium Salt->Ylide  + Base (e.g., NaHMDS) Ylide->Ethyl 7(Z)-nonadecenoate_W Alkyne Precursor Ethyl nonadec-7-ynoate Ethyl 7(Z)-nonadecenoate_H This compound Alkyne Precursor->Ethyl 7(Z)-nonadecenoate_H  + H2, Lindlar's Catalyst 1-Octene 1-Octene Ethyl 7(Z)-nonadecenoate_M This compound 1-Octene->Ethyl 7(Z)-nonadecenoate_M Ethyl undec-10-enoate Ethyl undec-10-enoate Ethyl undec-10-enoate->Ethyl 7(Z)-nonadecenoate_M  + Z-selective catalyst

Caption: Comparative workflow of major synthesis routes for this compound.

References

Cross-Validation of Analytical Methods for the Quantification of Ethyl 7(Z)-nonadecenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ethyl 7(Z)-nonadecenoate, a fatty acid ethyl ester (FAEE), is critical in various research and development settings. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive cross-validation comparison of the two most prevalent analytical techniques for FAEE analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is synthesized from established methodologies for the analysis of similar fatty acid esters, providing a robust framework for method selection and validation for this compound.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed by several key validation parameters. The following tables summarize the typical performance characteristics of GC and HPLC methods for the quantification of fatty acid esters, which can be extrapolated to this compound analysis.

Table 1: Comparison of Gas Chromatography (GC) Method Performance Parameters

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 80-120%
Precision (% RSD) < 15% (intra-day and inter-day)
Limit of Detection (LOD) 5 - 10 nM
Limit of Quantification (LOQ) 5 - 60 nM

Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Method Performance Parameters

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 10%
Limit of Detection (LOD) Low ng on column
Limit of Quantification (LOQ) Low ng on column

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC-FID/MS and HPLC-CAD/ELSD analysis of fatty acid ethyl esters.

Protocol 1: Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

This method is a widely used, robust technique for the quantification of volatile and semi-volatile compounds like FAEEs.

  • Sample Preparation:

    • For biological samples, a liquid-liquid extraction is typically performed. A common method involves the addition of a solvent like acetone (B3395972) to precipitate proteins, followed by extraction of the lipids with a non-polar solvent such as hexane.[1][2]

    • An internal standard (e.g., ethyl heptadecanoate) is added to the sample prior to extraction to correct for variability in extraction efficiency and injection volume.[2]

    • For samples like olive oil, a solid-phase extraction (SPE) step may be employed to isolate the FAEEs from the oil matrix.[3]

  • GC-FID/MS Analysis:

    • Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase, is commonly used.[2]

    • Injector: A split/splitless injector is used, with the temperature typically set around 250°C.

    • Oven Temperature Program: An initial temperature of around 120°C is held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 280-300°C, which is then held for several minutes.[4]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Detector:

      • FID: The Flame Ionization Detector is a robust and widely used detector for organic compounds, with a typical temperature of 280-300°C.

      • MS: A Mass Spectrometer can be used for both quantification and confirmation of the analyte's identity. The MS is typically operated in electron ionization (EI) mode, and for quantification, selected ion monitoring (SIM) mode is often employed for enhanced sensitivity and selectivity.[5]

  • Quantification:

    • A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations.

    • The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

HPLC offers an alternative to GC, particularly for less volatile or thermally labile compounds. CAD and ELSD are universal detectors that do not require the analyte to have a chromophore.

  • Sample Preparation:

    • Similar to GC, a liquid-liquid or solid-phase extraction is performed to isolate the lipids from the sample matrix.

    • The extracted sample is then dissolved in a solvent compatible with the HPLC mobile phase.

  • HPLC-CAD/ELSD Analysis:

    • Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of lipids.[6]

    • Mobile Phase: A gradient elution is typically employed, starting with a more polar mobile phase (e.g., methanol/water) and gradually increasing the proportion of a less polar organic solvent (e.g., isopropanol/acetonitrile).[6]

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Detector:

      • CAD: The eluent from the column is nebulized, and the resulting aerosol is charged. The charged particles are then detected, providing a response that is proportional to the mass of the analyte.

      • ELSD: The eluent is nebulized, and the solvent is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected.[6]

  • Quantification:

    • Quantification is performed using a calibration curve generated from standards of this compound.

    • The peak area of the analyte is proportional to its concentration.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.

CrossValidationWorkflow cluster_planning 1. Planning & Preparation cluster_gc 2. GC Method Validation cluster_hplc 3. HPLC Method Validation cluster_comparison 4. Cross-Validation & Comparison define_analyte Define Analyte: This compound select_methods Select Methods: GC & HPLC define_analyte->select_methods prep_standards Prepare Standards & Reference Materials select_methods->prep_standards gc_linearity Linearity prep_standards->gc_linearity hplc_linearity Linearity prep_standards->hplc_linearity gc_accuracy Accuracy gc_linearity->gc_accuracy gc_precision Precision gc_accuracy->gc_precision gc_lod_loq LOD & LOQ gc_precision->gc_lod_loq compare_data Compare Performance Data gc_lod_loq->compare_data hplc_accuracy Accuracy hplc_linearity->hplc_accuracy hplc_precision Precision hplc_accuracy->hplc_precision hplc_lod_loq LOD & LOQ hplc_precision->hplc_lod_loq hplc_lod_loq->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis method_selection Select Optimal Method statistical_analysis->method_selection

Caption: Workflow for the cross-validation of analytical methods.

References

A Guide to the Inter-Laboratory Analysis of Ethyl 7(Z)-nonadecenoate: Best Practices and Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of best practices for the quantitative analysis of Ethyl 7(Z)-nonadecenoate. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document outlines a standardized analytical protocol and presents a hypothetical inter-laboratory comparison to illustrate expected performance parameters. The aim is to facilitate greater consistency and accuracy in the analysis of this compound across different research and quality control laboratories.

Hypothetical Inter-Laboratory Comparison of this compound Analysis

To illustrate the expected outcomes of an inter-laboratory comparison, the following table summarizes hypothetical data from five independent laboratories. A reference concentration of 50.0 µg/mL was assigned to the blind sample. The performance of each laboratory was evaluated using Z-scores, which indicate how many standard deviations an observation is from the mean.

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)Recovery (%)Z-Score
Lab A49.51.899.0-0.5
Lab B52.12.5104.22.1
Lab C48.81.597.6-1.2
Lab D50.32.1100.60.3
Lab E47.22.894.4-2.8

Note: The data presented in this table is purely hypothetical and intended for illustrative purposes.

Experimental Protocol: Quantification of this compound by GC-MS

This section details a standardized protocol for the analysis of this compound in a non-polar solvent matrix. This method is based on established analytical procedures for fatty acid ethyl esters.

Scope

This method is intended for the quantitative determination of this compound in a solution of n-hexane.

Principle

The concentration of this compound is determined by gas chromatography-mass spectrometry (GC-MS) using an internal standard for quantification.

Reagents and Materials
  • This compound certified reference material (>99% purity)

  • Ethyl Heptadecanoate (Internal Standard, >99% purity)

  • n-Hexane (HPLC grade or equivalent)

  • Methanol (HPLC grade or equivalent)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

Standard and Sample Preparation
  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ethyl Heptadecanoate and dissolve in 100 mL of n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution and the IS stock solution into n-hexane. A typical calibration range would be 1-100 µg/mL.

  • Sample Preparation: Dilute the unknown sample with n-hexane to fall within the calibration range and add the internal standard to the same final concentration as in the calibration standards.

GC-MS Instrumental Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Split/Splitless, operated in splitless mode

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 88, 101, 324

    • Ethyl Heptadecanoate (IS): m/z 88, 101, 298

Data Analysis and Quality Control
  • Quantification: Calculate the concentration of this compound in the samples using the response factor relative to the internal standard from the calibration curve.

  • Quality Control: Analyze a quality control (QC) sample at a known concentration with each batch of samples. The result for the QC sample should be within ±15% of the nominal value. A blank sample should also be run to check for contamination.

Analytical Workflow and Data Relationships

The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship of the data generated in an inter-laboratory comparison.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting prep_start Receive Sample stock_prep Prepare Stock Solutions (Analyte and IS) prep_start->stock_prep sample_prep Prepare Unknown Sample (Dilution and IS spiking) prep_start->sample_prep cal_prep Prepare Calibration Standards stock_prep->cal_prep gcms_analysis GC-MS Analysis cal_prep->gcms_analysis sample_prep->gcms_analysis data_acq Data Acquisition (Chromatograms and Spectra) gcms_analysis->data_acq quant Quantification (Calibration Curve) data_acq->quant qc Quality Control Check quant->qc report Final Report qc->report

Caption: Experimental workflow for this compound analysis.

data_relationship cluster_data Inter-laboratory Comparison Data Structure ilc Inter-laboratory Comparison lab_data Individual Lab Data (Concentration, SD) ilc->lab_data ref_val Reference Value ilc->ref_val z_score Z-Score Calculation lab_data->z_score ref_val->z_score performance Laboratory Performance (Satisfactory/Unsatisfactory) z_score->performance

Caption: Logical relationship of data in an inter-laboratory comparison.

Safety Operating Guide

Personal protective equipment for handling Ethyl 7(Z)-nonadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for laboratory professionals handling Ethyl 7(Z)-nonadecenoate. The information is compiled from safety data sheets (SDS) for similar long-chain fatty acid esters and established laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[1][2]Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[3][4]Prevents skin contact. Breakthrough time should be considered for prolonged use.
Skin and Body Protection Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.[4][5]Minimizes skin exposure to spills and splashes.
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols are generated or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[1][5]Protects against inhalation of mists or vapors.

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol will ensure the safe handling of this compound in a laboratory setting.

Experimental Workflow:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Waste Management cluster_disposal Disposal A Review SDS of Similar Compounds B Ensure Proper Ventilation A->B C Don Appropriate PPE B->C D Dispense in a Fume Hood C->D E Avoid Inhalation and Contact D->E F Keep Container Closed When Not in Use E->F G Contain Spills with Absorbent Material F->G J Dispose of as Chemical Waste F->J H Collect Waste in a Labeled, Sealed Container G->H I Decontaminate Work Surfaces H->I K Follow Institutional and Local Regulations I->K J->K

Caption: Workflow for handling this compound.

Step-by-Step Procedure:

  • Pre-Handling Preparation:

    • Review the safety data sheets for similar fatty acid esters to understand potential hazards.[1][5][6]

    • Ensure the work area, preferably a chemical fume hood, is well-ventilated.[2][7][8]

    • Confirm that an eyewash station and safety shower are readily accessible.[2]

    • Don the appropriate PPE as specified in the table above.

  • Handling the Compound:

    • Handle the material in a well-ventilated area, such as a fume hood, to minimize inhalation of any potential mists or aerosols.[8]

    • Avoid direct contact with skin and eyes.[2][5][7]

    • Keep the container tightly closed when not in use to prevent contamination and potential release.[7][8]

    • Use only non-sparking tools if there is a risk of flammable vapors.[1]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Remove all sources of ignition.[1]

    • Contain the spill using a non-combustible absorbent material like sand or earth.[4]

    • Collect the absorbed material into a suitable, labeled container for disposal.[7]

    • Clean the spill area thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Procedure:

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated absorbents, in a clearly labeled, sealed container.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

  • Disposal:

    • Dispose of the chemical waste through a licensed waste disposal contractor.

    • Do not allow the chemical to enter drains or waterways.[6]

    • All disposal practices must be in accordance with federal, state, and local regulations.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][5]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.